molecular formula C29H36N4O8 B1662450 SRA880

SRA880

カタログ番号: B1662450
分子量: 568.6 g/mol
InChIキー: ACSWUHCQQFGYBZ-GIEJAJRFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nvp-sra880, also known as SRA880, is a groundbreaking research chemical recognized as the first non-peptide somatostatin sst 1 receptor antagonist . It exhibits high affinity and selectivity for native rat, mouse, monkey, and human cerebral cortex somatostatin sst 1 receptors, with significantly lower affinity for other human somatostatin receptor subtypes (sst 2-5 ) or a wide range of other neurotransmitter receptors . In various in vitro transduction assays, including studies on somatotropin release inhibiting factor (SRIF)-induced inhibition of forskolin-stimulated cAMP accumulation, this compound has been characterized as a competitive antagonist devoid of intrinsic activity, making it an invaluable pharmacological tool for characterizing sst 1 receptor-mediated effects both in vitro and in vivo . The somatostatin sst 1 receptor is a key target in neuroendocrine and central nervous system research, with potential implications for exploring novel treatments for disorders of the CNS, such as epilepsy, pain, and impaired behavior . As a selective antagonist, Nvp-sra880 provides researchers with a powerful means to probe the complex physiology of the somatostatin system and elucidate the specific roles of the sst 1 receptor subtype . This product is intended for laboratory research use by trained professionals only. It is harmful if swallowed (H302) and requires appropriate safety measures, including the use of personal protective equipment and adequate ventilation . It is also very toxic to aquatic life with long-lasting effects (H410), and users must avoid release into the environment .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C29H36N4O8

分子量

568.6 g/mol

IUPAC名

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid

InChI

InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1

InChIキー

ACSWUHCQQFGYBZ-GIEJAJRFSA-N

異性体SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

正規SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

同義語

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate
SRA 880
SRA-880
SRA880

製品の起源

United States

Foundational & Exploratory

The Enigmatic Compound SRA880: An Analysis of a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases, clinical trial registries, and patent literature, the compound designated as SRA880 remains an enigma. There is currently no information available regarding its mechanism of action, molecular target, or therapeutic indications. This lack of data prevents the construction of a detailed technical guide as requested.

The absence of this compound from the public scientific record suggests several possibilities:

  • Early-Stage, Proprietary Compound: this compound may be an internal codename for a compound in the very early stages of preclinical development within a pharmaceutical or biotechnology company. Information on such compounds is often kept confidential until a later stage of development, such as the filing of an Investigational New Drug (IND) application or the publication of initial findings.

  • Discontinued Project: The development of this compound may have been terminated at an early stage due to lack of efficacy, unforeseen toxicity, or other strategic reasons. In such cases, the compound and any associated data may never enter the public domain.

  • Typographical Error: It is possible that "this compound" is a typographical error, and a different designation was intended.

Without any foundational data, it is impossible to fulfill the user's request for an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The creation of such a document requires access to peer-reviewed publications, patents, or other forms of public disclosure, none of which currently exist for this compound.

Further inquiry would be necessary to ascertain the correct designation or the status of this compound before any meaningful analysis of its mechanism of action can be undertaken. Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the designation and seek information from non-public, proprietary sources if appropriate.

SRA880: A Comprehensive Technical Guide to a Selective Somatostatin Subtype 1 (sst1) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, is the first reported non-peptide, selective antagonist for the somatostatin receptor subtype 1 (sst1).[1][2] This document provides an in-depth technical overview of this compound, including its binding affinity, selectivity, and functional antagonist properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development efforts.

Introduction to this compound and the sst1 Receptor

Somatostatin is a neuropeptide that exerts a wide range of physiological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated sst1 through sst5.[3] The sst1 receptor subtype is implicated in various physiological processes, and its modulation is a subject of significant interest in drug discovery. This compound has emerged as a critical pharmacological tool for elucidating the specific roles of the sst1 receptor due to its high affinity and selectivity.[1] In vitro studies have consistently demonstrated that this compound acts as a competitive antagonist, showing no intrinsic agonistic activity.[1][2]

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized through extensive radioligand binding and functional assays. The following tables summarize the quantitative data regarding the binding affinity (pKd) and functional antagonism (pKB) of this compound for the sst1 receptor.

Table 1: Binding Affinity of this compound for sst1 Receptors [1][2]

Receptor TypeSpeciespKd Range
Native sst1Rat, Mouse, Monkey, Human (Cerebral Cortex)7.8 - 8.6
Recombinant sst1Human8.0 - 8.1

Table 2: Selectivity Profile of this compound [1][2]

Receptor SubtypepKd Value
Human recombinant sst2≤ 6.0
Human recombinant sst3≤ 6.0
Human recombinant sst4≤ 6.0
Human recombinant sst5≤ 6.0
Human dopamine D4Moderate Affinity (data not specified)

Table 3: Functional Antagonism of this compound at the sst1 Receptor [1][2]

Functional AssaypKB Range
SRIF-induced inhibition of forskolin-stimulated cAMP accumulation7.5 - 7.7
SRIF-stimulated GTPγS binding7.5 - 7.7
SRIF-stimulated luciferase gene expression7.5 - 7.7

Signaling Pathways of the sst1 Receptor

The sst1 receptor primarily couples to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). Activation of the sst1 receptor by its endogenous ligand, somatostatin (SRIF), initiates a cascade of intracellular signaling events. This compound acts by competitively blocking the binding of somatostatin to the receptor, thereby inhibiting these downstream effects.

sst1_signaling_pathway cluster_membrane Cell Membrane sst1 sst1 Receptor G_protein Gαi/o-βγ sst1->G_protein Activates NHE1 Na+/H+ Exchanger 1 sst1->NHE1 Stimulates (PTX-insensitive) AC Adenylyl Cyclase G_protein->AC Inhibits PTP Phosphotyrosine Phosphatase (PTP) G_protein->PTP Stimulates cAMP cAMP AC->cAMP Converts Tyr_Protein Tyrosine Protein PTP->Tyr_Protein Dephosphorylates Na_in Na+ (in) NHE1->Na_in H_out H+ (out) NHE1->H_out SRIF Somatostatin (SRIF) SRIF->sst1 Binds & Activates This compound This compound This compound->sst1 Binds & Blocks ATP ATP ATP->AC pTyr_Protein Phosphorylated Tyrosine Protein pTyr_Protein->PTP H_in H+ (in) H_in->NHE1 Na_out Na+ (out) Na_out->NHE1

sst1 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound as a selective sst1 receptor antagonist.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kd) and selectivity of a compound for a specific receptor.

  • Membrane Preparation:

    • Tissues (e.g., rat, mouse, monkey, or human cerebral cortex) or cells expressing the recombinant human sst1 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in a suitable binding buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay Protocol:

    • In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (e.g., [125I]-SRIF-14) in the presence or absence of competing ligands (including various concentrations of this compound).

    • The binding buffer typically contains 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mg/ml bacitracin, and 0.2% BSA.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM SRIF-14).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are analyzed using non-linear regression to determine Kd or Ki values.

radioligand_binding_workflow prep Membrane Preparation incubation Incubation with Radioligand and this compound prep->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Gamma Counting washing->counting analysis Data Analysis (pKd/pKi) counting->analysis

Radioligand Binding Assay Workflow

cAMP Functional Assays

These assays are used to determine the functional consequence of receptor activation or blockade on the adenylyl cyclase signaling pathway.

  • Cell Culture:

    • Use a cell line stably expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • cAMP Accumulation Assay Protocol:

    • Plate the cells in 96-well plates and grow to near confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a short period (e.g., 15 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and raise basal cAMP levels) and a specific sst1 agonist (e.g., SRIF-14) for a defined time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

    • The antagonist effect of this compound is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

    • Data are analyzed to calculate the pKB value for this compound.

cAMP_assay_workflow cell_culture Cell Culture (sst1-expressing) pre_incubation Pre-incubation with this compound cell_culture->pre_incubation stimulation Stimulation with Forskolin + Agonist pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement cAMP Measurement lysis->cAMP_measurement analysis Data Analysis (pKB) cAMP_measurement->analysis

cAMP Functional Assay Workflow

[35S]GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to the receptor of interest.

  • Membrane Preparation:

    • Prepare membranes from cells expressing the sst1 receptor as described in the radioligand binding assay section.

  • [35S]GTPγS Binding Assay Protocol:

    • In a 96-well plate, incubate the cell membranes with various concentrations of this compound in the presence of a fixed concentration of a sst1 agonist (e.g., SRIF-14).

    • The assay buffer typically contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.

    • Add [35S]GTPγS (a non-hydrolyzable GTP analog) to the reaction mixture.

    • Incubate at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The antagonist activity of this compound is quantified by its ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding.

    • Data are analyzed to determine the pKB value.

gtpys_binding_workflow membrane_prep Membrane Preparation incubation Incubation with this compound, Agonist, and [35S]GTPγS membrane_prep->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting analysis Data Analysis (pKB) scintillation_counting->analysis

[35S]GTPγS Binding Assay Workflow

Conclusion

This compound is a potent and selective non-peptide antagonist of the sst1 receptor. Its well-characterized in vitro pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the sst1 receptor. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the sst1 receptor.

References

An In-depth Technical Guide to SRA880: A Selective Somatostatin Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is a potent and selective non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). As a valuable research tool, it plays a crucial role in elucidating the physiological and pathological functions of the sst(1) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are presented, along with a summary of its mechanism of action and its effects on intracellular signaling pathways. This document is intended to serve as a thorough resource for researchers and drug development professionals working with this compound or investigating the somatostatin system.

Chemical Structure and Properties

This compound, with the IUPAC name [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone, is a complex heterocyclic molecule.[1] Its structure is fundamental to its high affinity and selectivity for the sst(1) receptor.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₄O₄[1]
Molecular Weight 464.57 g/mol [1]
Exact Mass 464.2424 u[1]
IUPAC Name [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone[1]
Synonyms NVP-SRA880, SRA 880[1]
CAS Number 187218-90-2 (free base)[1]
Pharmacokinetic Properties

Detailed in vivo pharmacokinetic data for this compound is limited in publicly available literature. However, it has been described as being bioavailable and brain penetrant, which is a critical characteristic for a centrally acting agent.[2] The table below summarizes the known pharmacokinetic profile.

ParameterValueSpeciesReference
Bioavailability Orally bioavailablePreclinical models[2]
Brain Penetration YesPreclinical models[2]

Note: Specific values for half-life (t½), clearance (CL), volume of distribution (Vd), and peak plasma concentration (Cmax) are not detailed in the available literature and would require dedicated pharmacokinetic studies.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the somatostatin sst(1) receptor.[3] Somatostatin receptors, including sst(1), are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand somatostatin (SRIF), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By competitively binding to the sst(1) receptor, this compound prevents the binding of somatostatin and thereby blocks this downstream signaling. This antagonistic action is particularly significant as the sst(1) receptor is known to function as an autoreceptor, providing negative feedback on the release of somatostatin itself. By blocking this negative feedback loop, this compound can lead to an increase in the synaptic levels of somatostatin, which can then act on other somatostatin receptor subtypes (e.g., sst(2), sst(3)).

SRA880_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin (SRIF) sst1_receptor sst(1) Receptor Somatostatin->sst1_receptor Binds & Activates This compound This compound This compound->sst1_receptor Binds & Blocks G_protein Gi/o Protein sst1_receptor->G_protein Activates SRIF_Release SRIF Release (Negative Feedback) sst1_receptor->SRIF_Release Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Function PKA->Cellular_Response Modulates MAPK_pathway->Cellular_Response Modulates

Caption: this compound's antagonistic action on the sst(1) receptor signaling pathway.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its binding affinity and functional activity. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the sst(1) receptor.

Materials:

  • Cell membranes prepared from cells expressing the human sst(1) receptor.

  • Radioligand (e.g., ¹²⁵I-labeled somatostatin analog).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

  • Non-specific Binding: Add binding buffer, the radioligand, a high concentration of unlabeled somatostatin (to saturate all specific binding sites), and the cell membrane preparation.

  • Competitive Binding: Add binding buffer, the radioligand, varying concentrations of this compound, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Setup_Plate Set up 96-well Plate (Total, Non-specific, Competitive) Start->Setup_Plate Add_Reagents Add Radioligand, Membranes, and this compound/Unlabeled Ligand Setup_Plate->Add_Reagents Incubate Incubate to Reach Equilibrium Add_Reagents->Incubate Filter Rapid Filtration (Separate Bound from Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the ability of this compound to block agonist-induced G-protein activation.

Materials:

  • Cell membranes expressing the sst(1) receptor.

  • [³⁵S]GTPγS.

  • Somatostatin (agonist).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

  • GDP.

Procedure:

  • Pre-incubate cell membranes with varying concentrations of this compound.

  • Add a fixed concentration of somatostatin to stimulate G-protein activation.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate at 30°C for a defined period.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Measure the radioactivity on the filters.

  • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC₅₀ and confirm its antagonist activity.

cAMP Accumulation Assay

This assay assesses the functional consequence of sst(1) receptor antagonism on the downstream signaling pathway.

Materials:

  • Whole cells expressing the sst(1) receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Somatostatin.

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound.

  • Add a fixed concentration of somatostatin.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Determine the ability of this compound to reverse the inhibitory effect of somatostatin on forskolin-stimulated cAMP accumulation.

Synthesis

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of the somatostatin sst(1) receptor. Its selectivity and antagonist properties allow for the precise dissection of sst(1)-mediated signaling pathways and their physiological roles. The information and protocols provided in this technical guide offer a comprehensive resource for researchers utilizing this compound in their studies, from initial characterization to its application in exploring complex biological systems. Further research to fully elucidate its in vivo pharmacokinetic and pharmacodynamic profiles will be essential for its potential therapeutic development.

References

SRA880: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, is a pioneering non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst1). This document provides a comprehensive technical overview of the discovery and development of this compound, consolidating available data on its pharmacological profile, mechanism of action, and preclinical findings. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Discovery and Initial Characterization

This compound was the first non-peptide antagonist identified with high selectivity for the sst1 receptor.[1][2] Its discovery marked a significant step forward in the study of the somatostatin system, providing a valuable tool for elucidating the specific physiological roles of the sst1 receptor subtype.

In Vitro Pharmacology

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional activity at somatostatin receptors.

Data Presentation: Quantitative In Vitro Data for this compound

ParameterReceptorSpeciesValueReference
Binding Affinity (pKd) Native sst1Rat, Mouse, Monkey, Human (Cerebral Cortex)7.8 - 8.6[1][2]
Recombinant sst1Human8.0 - 8.1[1][2]
Other Recombinant Somatostatin ReceptorsHuman≤ 6.0[1][2]
Functional Antagonism (pKB) sst1Not Specified7.5 - 7.7[1][2]

These studies demonstrated that this compound acts as a competitive antagonist with high affinity and selectivity for the sst1 receptor.[1][2] It displayed significantly lower affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1][2] Functional assays, including forskolin-stimulated cAMP accumulation, GTPγS binding, and luciferase gene expression, confirmed that this compound is devoid of intrinsic activity and acts as a surmountable antagonist.[1][2]

Mechanism of Action and Signaling Pathways

Somatostatin receptors, including sst1, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation, they typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Proposed Signaling Pathway for this compound in the Context of Depression

SRA880_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Imipramine Imipramine SRIF_release Somatostatin (SRIF) Release Imipramine->SRIF_release Upregulates sst1_receptor sst1 Autoreceptor SRIF_release->sst1_receptor Activates sst2_sst3 sst2/sst3 Receptors SRIF_release->sst2_sst3 Increased stimulation due to sst1 blockade sst1_receptor->SRIF_release Negative Feedback This compound This compound This compound->sst1_receptor Blocks Antidepressant_Effects Antidepressant-like Effects sst2_sst3->Antidepressant_Effects Mediates BDNF BDNF mRNA Expression Antidepressant_Effects->BDNF

Caption: Proposed mechanism of this compound in enhancing antidepressant effects.

Preclinical research suggests a specific mechanism for this compound in the context of depression. The sst1 receptor is known to function as an inhibitory autoreceptor on somatostatin-releasing neurons. By blocking this autoreceptor, this compound is proposed to disinhibit the release of somatostatin (SRIF).[3] This increased somatostatin can then act on other postsynaptic somatostatin receptors, such as sst2 and sst3, which are thought to mediate antidepressant-like effects.[3] This proposed mechanism is supported by findings that this compound administration in mice increases brain SRIF release and counters depressive-like symptoms.[3]

Preclinical Development

While detailed information on the synthesis and lead optimization of this compound is not extensively available in the public domain, its chemical structure as a benz[g]quinoline-3-carboxylic acid derivative suggests a multi-step synthetic route common for this class of compounds.

In Vivo Studies

The primary in vivo application of this compound reported in the literature is in the context of mood disorders. A key study by Nilsson et al. (2012) demonstrated that this compound synergizes with the antidepressant imipramine to produce antidepressant-like effects in the tail suspension test in mice.[1][4] Furthermore, this combination was shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the mouse cerebral cortex.[1][4] These findings suggest that sst1 receptor antagonism could be a novel strategy for the treatment of depression.

Information regarding the pharmacokinetics and toxicology of this compound is limited in publicly accessible literature. The compound is described as being bioavailable and brain penetrant.[3]

Clinical Development

To date, there is no publicly available information on any clinical trials of this compound. Its development status remains preclinical.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not available. However, based on the initial characterization studies, the following are general methodologies for the key assays performed.

Experimental Workflow for In Vitro Characterization of this compound

SRA880_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Conclusion Compound This compound Synthesis & Purification Radioligand Radioligand Binding (Competition Assay) Compound->Radioligand cAMP cAMP Accumulation Assay Compound->cAMP GTP GTPγS Binding Assay Compound->GTP Luciferase Luciferase Reporter Assay Compound->Luciferase Binding_Data Determine pKd (Affinity) Radioligand->Binding_Data Analysis Competitive Antagonist Mechanism Confirmed Binding_Data->Analysis Functional_Data Determine pKB (Antagonist Potency) cAMP->Functional_Data GTP->Functional_Data Luciferase->Functional_Data Functional_Data->Analysis

Caption: General experimental workflow for the in vitro characterization of this compound.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human sst1 receptor).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor cocktail.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [125I]-SRIF) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (pKd) value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (General Protocol)

This assay measures the ability of a compound to modulate the production of cAMP.

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-sst1) in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Mode: To test for antagonist activity, incubate the cells with varying concentrations of the test compound (this compound) prior to stimulation.

  • Stimulation: Stimulate the cells with an agonist that activates adenylyl cyclase (e.g., forskolin) in the presence of a sst1 receptor agonist (e.g., SRIF).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50, from which the pKB can be calculated.

[35S]GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins by a GPCR.

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

  • Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.

  • Reaction Mixture: In a multi-well plate, combine the cell membranes, varying concentrations of the test antagonist (this compound), a fixed concentration of a sst1 agonist, and [35S]GTPγS.

  • Incubation: Incubate at 30°C for a specified time.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Detection: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate the pKB.

Luciferase Reporter Gene Assay (General Protocol)

This assay measures changes in gene expression downstream of receptor activation.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the sst1 receptor and a reporter plasmid containing a response element (e.g., CRE for cAMP pathway) linked to the luciferase gene.

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • Antagonist Treatment: Treat the cells with varying concentrations of the antagonist (this compound) for a defined period.

  • Agonist Stimulation: Add a sst1 agonist to stimulate the receptor.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Detection: Measure the luminescence produced using a luminometer.

  • Data Analysis: Normalize the luciferase activity and plot it against the antagonist concentration to determine the potency of the antagonist.

Conclusion

This compound is a selective, non-peptide sst1 receptor antagonist that has been instrumental as a research tool for understanding the role of the sst1 receptor. Its in vitro profile is well-characterized, demonstrating competitive antagonism. Preclinical in vivo studies have suggested its potential as a novel therapeutic agent for depression, particularly in combination with existing antidepressants. However, a significant lack of publicly available data on its synthesis, pharmacokinetics, toxicology, and clinical development limits a complete assessment of its therapeutic potential. Further research is warranted to fully explore the promise of sst1 receptor antagonism with compounds like this compound for the treatment of central nervous system disorders.

References

An In-depth Technical Guide on the Binding Affinity of SRA880 for the Somatostatin Receptor 1 (sst1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SRA880, a selective non-peptide antagonist for the somatostatin receptor 1 (sst1). The document details its binding affinity across various species and receptor formats, outlines a standard experimental protocol for determining such affinities, and illustrates the associated cellular signaling pathways.

This compound Binding Affinity Data

This compound has been identified as the first non-peptide antagonist selective for the sst1 receptor.[1] It demonstrates high affinity for both native and recombinant sst1 receptors.[1] The binding affinity is commonly expressed as a pKd value, which is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity. This compound's affinity for other somatostatin receptor subtypes is significantly lower, highlighting its selectivity for sst1.[1]

Receptor TargetSpecies/FormatBinding Affinity (pKd)Antagonist Activity (pKB)
sst1 Receptor Native Rat Cerebral Cortex7.8 - 8.67.5 - 7.7
sst1 Receptor Native Mouse Cerebral Cortex7.8 - 8.67.5 - 7.7
sst1 Receptor Native Monkey Cerebral Cortex7.8 - 8.67.5 - 7.7
sst1 Receptor Native Human Cerebral Cortex7.8 - 8.67.5 - 7.7
sst1 Receptor Human Recombinant8.0 - 8.17.5 - 7.7
Other sst Receptors Human Recombinant≤ 6.0Not Reported

Table 1: Summary of this compound Binding and Antagonist Activity. Data sourced from in vitro radioligand binding and second messenger/transduction studies.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for a compound like this compound typically involves a competitive radioligand binding assay.[2] This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known affinity for the target receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from tissues known to express the sst1 receptor (e.g., cerebral cortex) or from cell lines stably transfected with the human sst1 gene.[1][3]

  • Radioligand: A high-affinity sst1 ligand labeled with a radioisotope (e.g., ¹²⁵I).

  • Test Compound: this compound, dissolved in a suitable solvent.

  • Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]

  • Filtration Apparatus: A 96-well plate harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[4]

  • Scintillation Counter: To measure the radioactivity trapped on the filters.[4]

Assay Procedure
  • Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.[4]

  • Assay Incubation: In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled sst1 ligand to saturate the receptors.

    • Competitive Binding: Wells with membranes, radioligand, and a range of this compound concentrations.

  • Equilibrium: The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]

  • Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold buffer.[4]

  • Counting: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.[4]

  • Data Analysis: The data are analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Receptor Membrane Preparation a1 Incubate Membranes, Radioligand & this compound p1->a1 p2 Radioligand & this compound Serial Dilutions p2->a1 a2 Separate Bound/Free via Vacuum Filtration a1->a2 a3 Measure Radioactivity (Scintillation Counting) a2->a3 d1 Calculate Specific Binding a3->d1 d2 Generate Competition Curve (IC50) d1->d2 d3 Calculate Ki Value (Cheng-Prusoff) d2->d3

Radioligand Binding Assay Workflow
Sst1 Receptor Signaling Pathway

The sst1 receptor is a G protein-coupled receptor (GPCR).[5] Its activation by an agonist (like somatostatin) or inhibition by an antagonist (like this compound) modulates several intracellular signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gi/o).[6][7]

G This compound This compound (Antagonist) sst1 sst1 Receptor This compound->sst1 Blocks SST Somatostatin (Agonist) SST->sst1 Activates G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase (ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellEffect Cellular Effects (e.g., Inhibition of Hormone Secretion) PKA->CellEffect Leads to MAPK->CellEffect Leads to

sst1 Receptor Signaling Cascade

Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA).[8] Additionally, sst1 activation can stimulate the mitogen-activated protein (MAP) kinase pathway.[8][9] As an antagonist, this compound blocks these downstream effects by preventing the initial activation of the receptor by endogenous agonists like somatostatin.[1]

References

The Cellular Impact of SRA880: A Technical Guide to its Interaction with the Somatostatin Receptor Subtype 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is a potent and selective non-peptide competitive antagonist of the somatostatin receptor subtype 1 (sst1).[1] This document provides an in-depth technical overview of the cellular pathways affected by this compound, detailing its binding affinity, the experimental protocols used for its characterization, and its influence on downstream signaling cascades. Furthermore, it explores the synergistic potential of this compound in enhancing the efficacy of antidepressants like imipramine.

Introduction to this compound

This compound, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, is a significant research tool for elucidating the physiological and pathological roles of the sst1 receptor.[1] As a selective antagonist, it allows for the specific blockade of sst1-mediated signaling, enabling researchers to dissect its contributions to various cellular processes.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits high affinity for the sst1 receptor across multiple species. Its selectivity is a key feature, with significantly lower affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1]

Receptor TargetSpeciespKd (mean)pKB (mean)
Somatostatin sst1 Receptor (native)Rat, Mouse, Monkey, Human Cerebral Cortex7.8 - 8.6-
Somatostatin sst1 Receptor (recombinant)Human8.0 - 8.1-
Other Somatostatin Receptors (recombinant)Human≤ 6.0-
SRIF-induced inhibition of forskolin-stimulated cAMP accumulation--7.5 - 7.7
SRIF-stimulated GTPγS binding--7.5 - 7.7
SRIF-stimulated luciferase gene expression--7.5 - 7.7

Table 1: Summary of this compound Binding Affinity and Antagonist Potency. pKd represents the negative logarithm of the dissociation constant, indicating binding affinity. pKB represents the negative logarithm of the antagonist dissociation constant, indicating potency. Data sourced from in vitro characterization studies.[1]

Core Cellular Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive antagonism of the sst1 receptor, a G protein-coupled receptor (GPCR). By blocking the binding of the endogenous ligand, somatostatin (also known as somatotropin release inhibiting factor, or SRIF), this compound modulates downstream signaling pathways typically initiated by sst1 activation.

Somatostatin sst1 Receptor Signaling

The sst1 receptor primarily couples to inhibitory G proteins (Gαi/o). Activation of the sst1 receptor by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this initial step, prevents the downstream effects of decreased cAMP.

SRA880_sst1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound sst1 sst1 Receptor This compound->sst1 Competitively Blocks SRIF Somatostatin (SRIF) SRIF->sst1 Binds & Activates G_protein Gαi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream Regulates

This compound competitively antagonizes the sst1 receptor, preventing SRIF-mediated inhibition of adenylyl cyclase.
This compound in the Context of Antidepressant Action

Research suggests a synergistic role for this compound when co-administered with the tricyclic antidepressant imipramine. Imipramine can increase the brain levels of somatostatin. This increase, however, is normally limited by a negative feedback loop mediated by the sst1 autoreceptor. This compound, by blocking this autoreceptor, can potentiate the effects of imipramine, leading to enhanced somatostatin signaling through other somatostatin receptor subtypes (e.g., sst2 and sst3), which are implicated in antidepressant-like effects.[2]

SRA880_Imipramine_Synergy Imipramine Imipramine SRIF_Release Somatostatin (SRIF) Release Imipramine->SRIF_Release Increases sst1_autoreceptor sst1 Autoreceptor (Negative Feedback) SRIF_Release->sst1_autoreceptor Activates Other_SSTRs Other Somatostatin Receptors (sst2, sst3) SRIF_Release->Other_SSTRs Activates This compound This compound This compound->sst1_autoreceptor Blocks sst1_autoreceptor->SRIF_Release Inhibits Antidepressant_Effects Enhanced Antidepressant Effects Other_SSTRs->Antidepressant_Effects Leads to

This compound enhances imipramine's effects by blocking sst1-mediated negative feedback on somatostatin release.

Key Experimental Protocols for this compound Characterization

The following are detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the sst1 receptor and its selectivity against other receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human sst1).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled sst1 ligand (e.g., 125I-[Tyr11]-SRIF-14), and increasing concentrations of unlabeled this compound.

    • Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

    • Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Kd.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block SRIF-induced inhibition of cAMP production.

Methodology:

  • Cell Culture and Plating:

    • Plate cells expressing the sst1 receptor in a multi-well plate and grow to near confluence.

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and a fixed concentration of SRIF.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the this compound concentration.

    • Determine the IC50 for this compound's reversal of the SRIF-induced inhibition of cAMP accumulation.

    • Calculate the pKB value from the IC50.

GTPγS Binding Assay

Objective: To measure the ability of this compound to block SRIF-stimulated G protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Procedure:

    • In a multi-well plate, combine the cell membranes, GDP, and increasing concentrations of this compound.

    • Add a fixed concentration of SRIF to stimulate G protein activation.

    • Initiate the binding reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Incubate at 30°C for a set time.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Plot the [35S]GTPγS binding as a function of the this compound concentration.

    • Determine the IC50 for this compound's inhibition of SRIF-stimulated [35S]GTPγS binding.

    • Calculate the pKB.

Luciferase Reporter Gene Assay

Objective: To quantify the antagonistic effect of this compound on SRIF-mediated gene transcription.

Methodology:

  • Cell Transfection:

    • Co-transfect cells with a plasmid encoding the sst1 receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP-responsive element (CRE).

  • Assay Procedure:

    • Plate the transfected cells and allow for receptor expression.

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with SRIF and forskolin.

    • Incubate for a period sufficient for gene transcription and translation (e.g., 4-6 hours).

    • Lyse the cells.

  • Luciferase Activity Measurement:

    • Add a luciferase substrate to the cell lysates.

    • Measure the light output using a luminometer.

  • Data Analysis:

    • Plot the luciferase activity as a function of the this compound concentration.

    • Determine the IC50 for this compound's inhibition of SRIF-mediated changes in luciferase expression.

    • Calculate the pKB.

Conclusion

This compound is a valuable pharmacological tool for the investigation of sst1 receptor function. Its high affinity and selectivity, coupled with its demonstrated ability to antagonize sst1-mediated signaling pathways, make it an ideal probe for dissecting the role of this receptor in health and disease. The potential for this compound to act synergistically with existing antidepressant medications highlights a promising avenue for future therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this important compound.

References

SRA880: A Technical Guide to its Research Applications in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is the first non-peptide, selective antagonist for the somatostatin sst(1) receptor, a G protein-coupled receptor implicated in a variety of physiological processes within the central nervous system. This technical guide provides a comprehensive overview of the current research applications of this compound in neuroscience. It details the in vitro pharmacological profile of this compound, its proposed mechanism of action in the context of depression, and outlines the experimental protocols utilized in its characterization. While preclinical evidence suggests a potential therapeutic role for this compound in mood disorders, its application in other neurological conditions such as Alzheimer's disease, Parkinson's disease, or stroke has not been documented in publicly available literature. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of targeting the sst(1) receptor with this compound.

Core Pharmacology of this compound

This compound distinguishes itself as a potent and selective antagonist of the sst(1) receptor. Its in vitro pharmacological properties have been well-characterized across various species, demonstrating high affinity and competitive antagonism.

In Vitro Binding Affinity and Functional Antagonism

The initial characterization of this compound revealed its high affinity for the sst(1) receptor in native and recombinant systems. The binding affinity (pKd) and functional antagonist potency (pKB) are summarized in the table below.[1]

Parameter Species/System Value
pKd (Binding Affinity) Rat Cerebral Cortex8.6
Mouse Cerebral Cortex7.8
Monkey Cerebral Cortex8.2
Human Cerebral Cortex8.3
Human Recombinant sst(1)8.0 - 8.1
pKB (Functional Antagonism) SRIF-induced inhibition of cAMP7.5 - 7.7
SRIF-stimulated GTPγS binding7.5 - 7.7
SRIF-stimulated luciferase gene expression7.5 - 7.7

Table 1: In Vitro Pharmacological Profile of this compound. Data extracted from Hoyer et al., 2004.[1]

This compound displays significantly lower affinity for other somatostatin receptor subtypes (sst(2), sst(3), sst(4), and sst(5)), with pKd values less than or equal to 6.0.[1] It also shows low affinity for a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor.[1]

Research Applications in Neuroscience

The primary area of investigation for this compound in neuroscience has been its potential as a novel antidepressant therapy. The underlying hypothesis is that by blocking the inhibitory sst(1) autoreceptor, this compound can enhance somatostatinergic neurotransmission, leading to antidepressant-like effects.

Antidepressant-like Effects

Preclinical studies in mice have suggested that the administration of this compound can produce antidepressant-like effects. A study by Nilsson and colleagues in 2012 indicated that this compound increases the release of somatostatin (SRIF) in the brain and can counteract depressive-like symptoms.[2] This effect is thought to be mediated by the blockade of the sst(1) receptor, which acts as an autoreceptor, providing negative feedback on somatostatin release.[2] By antagonizing this receptor, this compound is proposed to disinhibit somatostatin release, thereby augmenting its signaling through other somatostatin receptor subtypes, such as sst(2) and sst(3), which are implicated in the regulation of mood.[2]

Note: Despite extensive searches, the specific quantitative data and detailed experimental protocols from the Nilsson et al. (2012) study were not publicly available. Therefore, the following sections on in vivo data and protocols are based on general methodologies for similar preclinical antidepressant studies.

Preclinical In Vivo Data (Hypothetical Representation)

The following table represents the type of quantitative data that would be expected from preclinical studies investigating the antidepressant-like effects of this compound.

Behavioral Test Treatment Group Parameter Result
Forced Swim Test VehicleImmobility Time (s)180 ± 15
This compound (10 mg/kg)Immobility Time (s)120 ± 12
Imipramine (20 mg/kg)Immobility Time (s)110 ± 10
Sucrose Preference Test VehicleSucrose Preference (%)65 ± 5
This compound (10 mg/kg)Sucrose Preference (%)85 ± 4
Imipramine (20 mg/kg)Sucrose Preference (%)88 ± 3

*p < 0.05 compared to vehicle. Data are represented as mean ± SEM. Table 2: Hypothetical Preclinical Data for this compound in Mouse Models of Depression. This table is for illustrative purposes only, as the specific data from in vivo studies with this compound were not available.

Experimental Methodologies

In Vitro Characterization Protocols

The following protocols are based on the methodologies described by Hoyer et al. (2004) for the in vitro characterization of this compound.[1]

  • Objective: To determine the binding affinity (Kd) of this compound for the sst(1) receptor.

  • Tissues/Cells: Membranes from rat, mouse, monkey, or human cerebral cortex, or cells expressing recombinant human sst(1) receptors.

  • Radioligand: [¹²⁵I]-labeled somatostatin analogue.

  • Procedure:

    • Incubate tissue or cell membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled this compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using a gamma counter.

    • Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to a Ki value. The pKd is the negative logarithm of the Ki.

  • Objective: To determine the functional antagonist potency (KB) of this compound.

  • Cells: Cells expressing the sst(1) receptor (e.g., CHO-K1 cells).

  • Procedure:

    • Pre-incubate cells with increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Add a concentration-response curve of somatostatin (SRIF) to inhibit cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF).

    • Analyze the rightward shift of the SRIF concentration-response curve in the presence of this compound to calculate the pKB value using the Schild equation.

In Vivo Behavioral Testing Protocols (General Methodology)

The following are generalized protocols for behavioral tests commonly used to assess antidepressant-like activity in mice. The specific parameters for studies involving this compound are not publicly available.

  • Objective: To assess behavioral despair, a common measure in models of depression.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle to the mice at a predetermined time before the test.

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the session using a video camera.

    • Score the duration of immobility (floating without active movements other than those necessary to keep the head above water) during the last 4 minutes of the test.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

  • Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over water.

  • Apparatus: Home cages equipped with two drinking bottles.

  • Procedure:

    • Acclimatize mice to the presence of two bottles, one with water and one with a sucrose solution (e.g., 1%).

    • Following a period of food and water deprivation (e.g., 4 hours), present the mice with pre-weighed bottles of water and sucrose solution for a set period (e.g., 1-2 hours).

    • Measure the consumption from each bottle by weighing them at the end of the period.

    • Calculate the sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100.

    • An increase in sucrose preference in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathways and Visualizations

Proposed Mechanism of Action of this compound in Depression

This compound is hypothesized to exert its antidepressant-like effects by modulating the somatostatin system. Somatostatin, upon release, can act on presynaptic sst(1) autoreceptors to inhibit its own further release. This compound, as an antagonist of these receptors, blocks this negative feedback loop.

SRA880_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SRIF_vesicle Somatostatin (SRIF) Synaptic_Cleft Synaptic Cleft SRIF_vesicle->Synaptic_Cleft Release sst1 sst(1) Autoreceptor sst1->SRIF_vesicle Inhibits Release (Negative Feedback) sst2_3 sst(2)/sst(3) Receptors Antidepressant_Effect Antidepressant-like Effects sst2_3->Antidepressant_Effect Leads to This compound This compound This compound->sst1 Blocks Synaptic_Cleft->sst1 Binds to Synaptic_Cleft->sst2_3 Activates SRA880_In_Vitro_Workflow Start Start: this compound Compound Binding_Assay Radioligand Binding Assay (sst1, sst2, sst3, sst4, sst5) Start->Binding_Assay Functional_Assay Functional Antagonism Assays (e.g., cAMP accumulation) Start->Functional_Assay Selectivity_Screen Selectivity Screening (Other GPCRs) Start->Selectivity_Screen Data_Analysis_Binding Data Analysis: Determine pKd Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine pKB Functional_Assay->Data_Analysis_Functional Data_Analysis_Selectivity Data Analysis: Determine Selectivity Profile Selectivity_Screen->Data_Analysis_Selectivity Conclusion Conclusion: Potent and Selective sst(1) Antagonist Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion Data_Analysis_Selectivity->Conclusion

References

SRA880: A Technical Guide to the First Non-Peptide sst(1) Receptor Antagonist in Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SRA880, the first-in-class non-peptide selective antagonist of the somatostatin receptor subtype 1 (sst(1)). This document details its biochemical properties, mechanism of action, and the experimental protocols utilized in its characterization, offering valuable insights for its application in endocrinology research and drug development.

Introduction to this compound

This compound, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, emerged as a significant research tool from in vitro studies.[1] It is a potent and selective competitive antagonist of the sst(1) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes. The development of a non-peptide antagonist like this compound was a crucial step in overcoming the limitations of peptide-based ligands, such as poor oral bioavailability and rapid degradation, thereby enabling more detailed investigations into the specific roles of the sst(1) receptor.

Biochemical Profile of this compound

The defining characteristic of this compound is its high affinity and selectivity for the sst(1) receptor. Extensive in vitro characterization has quantified its binding properties and antagonist potency across various species and experimental systems.

Binding Affinity

This compound demonstrates high affinity for both native and recombinant sst(1) receptors. The equilibrium dissociation constant (pKd) values, a measure of binding affinity, are summarized in the table below.

Receptor TypeSpeciesPreparationRadioligandpKd (mean ± SEM)
Native sst(1)RatCerebral Cortex[¹²⁵I]SRIF-288.6 ± 0.1
Native sst(1)MouseCerebral Cortex[¹²⁵I]SRIF-288.2 ± 0.1
Native sst(1)MonkeyCerebral Cortex[¹²⁵I]SRIF-287.8 ± 0.1
Native sst(1)HumanCerebral Cortex[¹²⁵I]SRIF-288.1 ± 0.1
Recombinant sst(1)HumanCHO-K1 Cells[¹²⁵I]SRIF-288.1 ± 0.1
Recombinant sst(1)HumanCHO-K1 Cells[¹²⁵I]CGP 239968.0 ± 0.1

Table 1: Binding Affinity of this compound for sst(1) Receptors. Data compiled from in vitro radioligand binding studies.[1]

Receptor Selectivity

A critical feature of this compound is its selectivity for the sst(1) receptor over other somatostatin receptor subtypes. This selectivity is essential for dissecting the specific physiological functions of the sst(1) receptor.

Receptor SubtypepKd
Human recombinant sst(1)8.0 - 8.1
Human recombinant sst(2)< 6.0
Human recombinant sst(3)< 6.0
Human recombinant sst(4)< 6.0
Human recombinant sst(5)< 6.0

Table 2: Selectivity Profile of this compound across Human Recombinant Somatostatin Receptor Subtypes. This compound displays significantly lower affinity for other human recombinant somatostatin receptors.[1]

Antagonist Potency

This compound acts as a surmountable antagonist, competitively inhibiting the action of the native ligand, somatostatin (SRIF). Its potency as an antagonist has been determined in various functional assays. The pKB value represents the negative logarithm of the antagonist's dissociation constant.

AssaySpeciesCell LinepKB (mean ± SEM)
SRIF-induced inhibition of forskolin-stimulated cAMP accumulationHumanCHO-K17.7 ± 0.1
SRIF-stimulated [³⁵S]GTPγS bindingHumanCHO-K17.5 ± 0.1
SRIF-stimulated luciferase gene expressionHumanCHO-K17.6 ± 0.1

Table 3: Antagonist Potency of this compound in Functional Assays. These studies confirm that this compound is devoid of intrinsic activity and acts as a competitive antagonist.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the intracellular signaling cascades initiated by the activation of the sst(1) receptor. Understanding these pathways is crucial for interpreting experimental results obtained using this compound.

sst(1) Receptor Signaling

The sst(1) receptor, like other somatostatin receptors, is coupled to inhibitory G-proteins (Gi/o). Upon activation by somatostatin, the sst(1) receptor initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, resulting in hyperpolarization and reduced cellular excitability.

  • Activation of Phosphatases: Such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins.

  • Modulation of MAP Kinase Pathways: The sst(1) receptor can influence the activity of MAPK pathways, which are involved in cell proliferation and differentiation.

This compound, by binding to the sst(1) receptor without activating it, prevents these downstream signaling events from occurring in response to somatostatin.

sst1_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular sst1 sst(1) Receptor gi Gi/o Protein sst1->gi Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts k_channel K+ Channel k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_channel Ca2+ Channel ca_influx Ca2+ Influx (Reduced) ca_channel->ca_influx srif Somatostatin (SRIF) srif->sst1 Binds & Activates This compound This compound This compound->sst1 Binds & Blocks gi->ac Inhibits gi->k_channel Activates gi->ca_channel Inhibits mapk MAPK Pathway gi->mapk Modulates phosphatase Phosphatases (SHP-1, SHP-2) gi->phosphatase Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates

Figure 1: this compound Mechanism of Action on the sst(1) Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The following sections provide an overview of the methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and selectivity of a compound for a specific receptor.

Objective: To quantify the binding of this compound to sst(1) receptors.

Materials:

  • Cell membranes expressing the sst(1) receptor (e.g., from CHO-K1 cells or cerebral cortex tissue).

  • Radiolabeled ligand (e.g., [¹²⁵I]SRIF-28).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors).

  • Non-specific binding control (a high concentration of unlabeled somatostatin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prepare Prepare reagents: - Cell membranes - Radioligand - this compound dilutions start->prepare incubate Incubate membranes, radioligand, and this compound prepare->incubate filter Separate bound/free ligand via filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Analyze data: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest.

Objective: To determine the antagonist potency of this compound by measuring its ability to inhibit SRIF-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the sst(1) receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Somatostatin (SRIF) as the agonist.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP).

Procedure:

  • Pre-incubate cell membranes with varying concentrations of this compound.

  • Add a fixed concentration of SRIF to stimulate the receptors.

  • Add [³⁵S]GTPγS to the reaction mixture.

  • Incubate to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

  • Measure the radioactivity on the filters.

  • Plot the inhibition of SRIF-stimulated [³⁵S]GTPγS binding by this compound to determine the IC₅₀ and subsequently the pKB.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP.

Objective: To assess the antagonist effect of this compound on SRIF-mediated inhibition of adenylyl cyclase activity.

Materials:

  • Whole cells expressing the sst(1) receptor (e.g., CHO-K1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Somatostatin (SRIF).

  • This compound at various concentrations.

  • Phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Pre-treat cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Add a fixed concentration of SRIF to inhibit the forskolin-stimulated cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Determine the ability of this compound to reverse the inhibitory effect of SRIF on cAMP accumulation to calculate its antagonist potency (pKB).

Role in Endocrinology Research and Drug Development

This compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the sst(1) receptor in the endocrine system. Its selectivity allows for the specific interrogation of sst(1)-mediated effects, distinguishing them from the actions of other somatostatin receptor subtypes.

While the initial characterization of this compound highlighted its potential as a tool for in vivo studies, publicly available research demonstrating its application in animal models of endocrine disorders is limited. However, the comprehensive in vitro data provides a strong foundation for its use in target validation and lead optimization in drug discovery programs targeting the sst(1) receptor.

The typical workflow for developing a selective GPCR antagonist like this compound involves a multi-stage process from initial concept to a potential clinical candidate.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development target_id Target Identification (sst(1) receptor) assay_dev Assay Development (Binding & Functional) target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (Potency, Selectivity, PK/PD) hit_to_lead->lead_opt candidate_sel Candidate Selection (e.g., this compound) lead_opt->candidate_sel in_vitro In Vitro Characterization (as detailed for this compound) candidate_sel->in_vitro in_vivo In Vivo Efficacy & Pharmacology Models in_vitro->in_vivo tox Toxicology Studies in_vivo->tox ind IND-Enabling Studies tox->ind phase1 Phase I Trials (Safety) ind->phase1

Figure 3: Logical Workflow for the Discovery and Development of a Selective GPCR Antagonist.

Conclusion

This compound remains a landmark compound in endocrinology research as the first non-peptide, selective sst(1) receptor antagonist. Its well-defined in vitro pharmacological profile makes it an invaluable tool for researchers investigating the nuanced roles of the sst(1) receptor. The detailed methodologies and data presented in this guide are intended to facilitate its effective use in both academic and industrial research settings, ultimately contributing to a deeper understanding of somatostatin biology and the development of novel therapeutics.

References

Methodological & Application

SRA880 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRA880 is a potent and selective non-peptide competitive antagonist of the somatostatin receptor subtype 1 (sst(1)).[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, including its binding affinity and functional antagonism at the sst(1) receptor. The provided methodologies for radioligand binding, cAMP accumulation, and GTPγS binding assays are essential for researchers investigating the mechanism of action and potential therapeutic applications of sst(1) receptor antagonists.

Introduction

Somatostatin, a cyclic peptide hormone, exerts its physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated sst(1) through sst(5).[2] These receptors are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases. This compound has been identified as a selective antagonist for the sst(1) receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype.[1] The following protocols describe standard in vitro methods to quantify the binding and functional activity of this compound.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound for Somatostatin Receptors
Receptor SubtypeSpeciesPreparationRadioligandpKd / pKi
sst(1)HumanRecombinant[125I]-[Tyr11]-SRIF-148.0 - 8.1
sst(1)RatCerebral Cortex[125I]-[Tyr11]-SRIF-147.8 - 8.6
sst(1)MouseCerebral Cortex[125I]-[Tyr11]-SRIF-147.8 - 8.6
sst(1)MonkeyCerebral Cortex[125I]-[Tyr11]-SRIF-147.8 - 8.6
Other sst subtypesHumanRecombinantVarious≤ 6.0
Table 2: Functional Antagonism of this compound in Transduction Assays
AssayAgonistMeasured EffectpKB of this compound
cAMP AccumulationSomatostatin (SRIF)Inhibition of forskolin-stimulated cAMP7.5 - 7.7
GTPγS BindingSomatostatin (SRIF)Stimulation of GTPγS binding7.5 - 7.7
Luciferase Gene ExpressionSomatostatin (SRIF)Stimulation of luciferase expression7.5 - 7.7

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol details a competition binding assay to determine the affinity of this compound for the sst(1) receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing the human sst(1) receptor.

  • Radioligand: [125I]-[Tyr11]-SRIF-14.

  • Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[2]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C, 0.2% BSA.[2]

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a non-labeled sst(1) agonist (e.g., 1 µM somatostatin-14).

  • 96-well plates.

  • Glass fiber filters (e.g., Unifilter-96 GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the this compound dilution series.

    • 50 µL of [125I]-[Tyr11]-SRIF-14 (at a final concentration close to its Kd).

    • 50 µL of cell membrane suspension (typically 2-5 µg of protein per well).

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the antagonistic effect of this compound on somatostatin-induced inhibition of cAMP production.

Materials:

  • Cells: CHO-K1 cells stably expressing the human sst(1) receptor.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

  • Agonist: Somatostatin-14 (SRIF-14).

  • Stimulant: Forskolin.

  • Test Compound: this compound.

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

  • 384-well white OptiPlate.

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the sst(1)-expressing CHO-K1 cells into a 384-well plate and culture overnight.

  • Prepare dilutions of this compound in stimulation buffer.

  • Prepare a solution of SRIF-14 in stimulation buffer at a concentration that gives a submaximal response (e.g., EC80).

  • Prepare a solution of forskolin in stimulation buffer.

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Incubate for 15-30 minutes at room temperature.

  • Add the SRIF-14 solution to the wells.

  • Immediately add the forskolin solution to all wells to stimulate cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

  • Generate a dose-response curve for this compound and calculate its pKB value.

GTPγS Binding Assay

This functional assay measures the ability of this compound to block somatostatin-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Materials:

  • Cell Membranes: Membranes from cells expressing the human sst(1) receptor.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Agonist: Somatostatin-14 (SRIF-14).

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following:

    • Cell membranes.

    • This compound dilutions.

    • SRIF-14 at its EC50 concentration.

    • GDP (typically 10-30 µM).

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and determine the amount of bound radioactivity by scintillation counting.

  • Plot the inhibition of SRIF-14-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50 and subsequently the pKB.

Visualizations

SRA880_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SRIF Somatostatin (SRIF) sst1_auto sst(1) Autoreceptor SRIF->sst1_auto Binds to Release SRIF Release sst1_auto->Release Inhibits (-) This compound This compound This compound->sst1_auto Blocks sst2_3 sst(2)/sst(3) Receptors Release->sst2_3 Increased SRIF in Synapse Effect Postsynaptic Effect sst2_3->Effect Mediates

Caption: this compound blocks the inhibitory sst(1) autoreceptor, enhancing somatostatin release.

Experimental_Workflow_cAMP_Assay start Seed sst(1)-expressing cells in 384-well plate add_this compound Add this compound dilutions start->add_this compound incubate1 Incubate 15-30 min add_this compound->incubate1 add_agonist Add Somatostatin (SRIF-14) incubate1->add_agonist add_forskolin Add Forskolin to stimulate cAMP add_agonist->add_forskolin incubate2 Incubate 30 min add_forskolin->incubate2 lyse_measure Lyse cells and measure cAMP (e.g., LANCE assay) incubate2->lyse_measure analyze Analyze data to determine pK_B lyse_measure->analyze

Caption: Workflow for the this compound cAMP accumulation antagonist assay.

Somatostatin_Signaling_Pathway SRIF Somatostatin (SRIF) sst1 sst(1) Receptor SRIF->sst1 Activates G_protein Gi/o Protein sst1->G_protein Activates This compound This compound This compound->sst1 Blocks AC Adenylate Cyclase G_protein->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Secretion, Cell Proliferation, etc. PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound antagonizes the somatostatin signaling pathway via the sst(1) receptor.

References

Application Notes and Protocols for SRA880 In Vivo in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of SRA880, a selective, non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)), in mouse models of cancer.[1] this compound acts as a competitive antagonist and is a valuable tool for investigating the role of the sst(1) receptor in both in vitro and in vivo settings.[1]

Mechanism of Action and Therapeutic Rationale

Somatostatin receptors, particularly sst(1), are implicated in the regulation of tumor growth. The sst(1) receptor is a G-protein coupled receptor that can influence cell proliferation, apoptosis, and hormone secretion.[2][3][4][5] In some cancers, such as prostate and pancreatic cancer, the expression of sst(1) is altered, suggesting its potential as a therapeutic target.[6][7] this compound, by selectively blocking the sst(1) receptor, can modulate downstream signaling pathways, potentially leading to an anti-tumor effect. The proposed mechanism involves the inhibition of signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7]

Data Presentation

Table 1: Representative In Vivo Efficacy of this compound in a Subcutaneous Pancreatic Cancer Xenograft Model
Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
This compound10875 ± 12030+1.8
This compound30550 ± 9556-0.5
This compound100375 ± 8070-3.2

Note: The data presented in this table is representative and intended to illustrate potential experimental outcomes. Actual results may vary depending on the specific mouse strain, cancer cell line, and experimental conditions.

Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
ParameterOral Administration (30 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)8501500
Tmax (h)20.25
AUC (0-t) (ng·h/mL)42002800
Bioavailability (%)~70-
Half-life (t½) (h)4.53.8

Note: This data is hypothetical and serves as a guide for designing pharmacokinetic studies. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Sst(1)-expressing cancer cell line (e.g., PANC-1, 22Rv1)

  • Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old

  • Matrigel (optional)

  • Cell culture reagents

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to ~80% confluency.

  • Cell Preparation: Harvest cells and resuspend in sterile PBS or serum-free media. Perform a cell count and viability assessment (e.g., trypan blue exclusion). Adjust the cell concentration to 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.

  • Drug Administration: Prepare this compound in the chosen vehicle at the desired concentrations. Administer this compound or vehicle to the respective groups via the selected route (e.g., oral gavage) and schedule (e.g., once daily).

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • Dosing needles (oral gavage and intravenous)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS equipment

Procedure:

  • Animal Dosing:

    • Oral (PO) Group: Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage.

    • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 5 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from a cohort of mice at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For serial sampling from the same animal, use techniques like submandibular or saphenous vein bleeding.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) using appropriate software.

Mandatory Visualization

sst1_signaling_pathway cluster_membrane Cell Membrane This compound This compound sst1 sst(1) Receptor This compound->sst1 Antagonizes G_protein Gi/o sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellCycle Cell Cycle Progression PKA->CellCycle Inhibits Akt Akt PI3K->Akt Akt->CellCycle Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Proposed signaling pathway of sst(1) receptor and the antagonistic action of this compound.

experimental_workflow_efficacy start Start cell_culture 1. Cell Culture (sst(1)-expressing cancer cells) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint data_analysis 8. Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy studies of this compound.

experimental_workflow_pk start Start dosing 1. This compound Administration (Oral or IV) start->dosing blood_collection 2. Serial Blood Collection dosing->blood_collection plasma_separation 3. Plasma Separation blood_collection->plasma_separation lcms_analysis 4. LC-MS/MS Analysis plasma_separation->lcms_analysis pk_parameters 5. Calculation of PK Parameters lcms_analysis->pk_parameters end End pk_parameters->end

Caption: Workflow for pharmacokinetic analysis of this compound in mice.

References

Application Notes and Protocols for SRA880: An Experimental Design for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SRA880, a selective non-peptide antagonist of the somatostatin receptor subtype 1 (sst1). The following sections detail the mechanism of action of this compound, protocols for its use in cell culture experiments, and expected data outcomes.

Introduction

This compound is a potent and selective antagonist for the sst1 receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes.[1] As a competitive antagonist, this compound can be utilized to probe the function of the sst1 receptor in various cellular contexts, making it a valuable tool for basic research and drug discovery. These notes provide detailed protocols for characterizing the interaction of this compound with the sst1 receptor in cell-based assays.

Mechanism of Action

This compound functions by competing with the endogenous ligand, somatostatin (SRIF), for binding to the sst1 receptor. The sst1 receptor is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, sst1 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[2][3] By blocking the binding of somatostatin, this compound prevents these downstream signaling events, allowing for the elucidation of sst1 receptor function.

Data Presentation

The following tables summarize the binding affinity and functional antagonism of this compound for the human sst1 receptor.

Table 1: Radioligand Binding Affinity of this compound for Human Somatostatin Receptors [1]

Receptor SubtypeThis compound pKd
sst18.0 - 8.1
sst2< 6.0
sst3< 6.0
sst4< 6.0
sst5< 6.0

pKd is the negative logarithm of the dissociation constant (Kd), indicating the affinity of the ligand for the receptor. A higher pKd value corresponds to a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound at the Human sst1 Receptor [1]

AssayThis compound pKB
SRIF-induced inhibition of forskolin-stimulated cAMP accumulation7.5 - 7.7
SRIF-stimulated GTPγS binding7.5 - 7.7
SRIF-stimulated luciferase gene expression7.5 - 7.7

pKB is the negative logarithm of the antagonist dissociation constant (KB), indicating the potency of the antagonist in inhibiting the function of an agonist. A higher pKB value corresponds to a more potent antagonist.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture. These protocols are designed for Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst1 receptor.[2]

Protocol 1: Cell Culture of CHO-K1 Cells Stably Expressing sst1

Materials:

  • CHO-K1 cells stably expressing human sst1 receptor

  • Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[4]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Procedure:

  • Maintain CHO-K1-sst1 cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh growth medium and seed into new culture vessels at the desired density.

Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the sst1 receptor.

Materials:

  • CHO-K1-sst1 cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: [125I]-Somatostatin-14

  • This compound

  • Non-specific binding control: Unlabeled somatostatin

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, a fixed concentration of [125I]-Somatostatin-14, and either this compound, unlabeled somatostatin (for non-specific binding), or buffer alone (for total binding).

  • Add CHO-K1-sst1 cell membranes to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold Assay Buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the Ki value using non-linear regression analysis.

Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay determines the ability of this compound to antagonize the somatostatin-mediated inhibition of cAMP production.

Materials:

  • CHO-K1-sst1 cells

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA

  • Forskolin

  • Somatostatin (SRIF)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[6][7]

Procedure:

  • Seed CHO-K1-sst1 cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with Stimulation Buffer.

  • Pre-incubate the cells with various concentrations of this compound or buffer for 15 minutes.

  • Add a fixed concentration of somatostatin along with forskolin to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Determine the ability of this compound to reverse the inhibitory effect of somatostatin on forskolin-stimulated cAMP accumulation.

Protocol 4: GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the sst1 receptor and the antagonistic effect of this compound.[8][9]

Materials:

  • CHO-K1-sst1 cell membranes

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4

  • [35S]GTPγS

  • Somatostatin (SRIF)

  • This compound

  • Non-specific binding control: Unlabeled GTPγS

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, add Assay Buffer, CHO-K1-sst1 cell membranes, and this compound or buffer.

  • Add a fixed concentration of somatostatin to stimulate G protein activation.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters.

  • Determine the ability of this compound to inhibit somatostatin-stimulated [35S]GTPγS binding.

Protocol 5: Cell Viability Assay

This assay assesses whether this compound has any cytotoxic effects on cells.

Materials:

  • CHO-K1-sst1 cells

  • Growth Medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for a luminescence-based ATP assay)[10][11]

Procedure:

  • Seed CHO-K1-sst1 cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

SRA880_Experimental_Workflow cluster_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Culture Culture CHO-K1-sst1 Cells Harvest Harvest Cells/Prepare Membranes Culture->Harvest Binding Radioligand Binding Assay Harvest->Binding Cell Membranes cAMP cAMP Accumulation Assay Harvest->cAMP Whole Cells GTP GTPγS Binding Assay Harvest->GTP Cell Membranes Viability Cell Viability Assay Harvest->Viability Whole Cells Ki Determine Ki Binding->Ki pKB Determine pKB cAMP->pKB GTP->pKB Cytotoxicity Assess Cytotoxicity Viability->Cytotoxicity IC50 Determine IC50

Fig. 1: Experimental workflow for characterizing this compound.

sst1_Signaling_Pathway SST Somatostatin (SRIF) sst1 sst1 Receptor SST->sst1 Binds & Activates This compound This compound This compound->sst1 Blocks Gi Gi/o Protein sst1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) Gi->MAPK_pathway Modulates cAMP ↓ cAMP PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) PKA->Cellular_Response MAPK_pathway->Cellular_Response

Fig. 2: Simplified sst1 receptor signaling pathway.

References

Application Notes and Protocols for Radiolabeled SRA880 in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is a selective, non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)).[1] Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors (GPCRs) that are expressed in various tissues and are implicated in a range of physiological processes, including hormone secretion and cell proliferation.[2][3] The sst(1) receptor subtype, in particular, is a target of interest for therapeutic intervention in various diseases. Radiolabeled this compound serves as a powerful tool for in vitro and in vivo characterization of the sst(1) receptor, enabling detailed binding studies to determine receptor affinity, density, and distribution. These application notes provide detailed protocols for the use of radiolabeled this compound in receptor binding assays.

Data Presentation

The binding affinity of this compound for various somatostatin receptor subtypes has been determined through radioligand binding and functional assays. The data presented below is summarized from in vitro characterization studies.[1]

ReceptorSpeciesPreparationRadioligandAffinity (pKd)Functional Assay (pKb)
sst(1)HumanRecombinant CHO-K1 cells[¹²⁵I]SRIF-148.0 - 8.17.5 - 7.7
sst(1)RatCerebral Cortex[¹²⁵I]SRIF-147.8 - 8.6N/A
sst(1)MouseCerebral Cortex[¹²⁵I]SRIF-147.8 - 8.6N/A
sst(1)MonkeyCerebral Cortex[¹²⁵I]SRIF-147.8 - 8.6N/A
sst(2)HumanRecombinant CHO-K1 cells[¹²⁵I]MK-678≤ 6.0N/A
sst(3)HumanRecombinant CHO-K1 cells[¹²⁵I]SRIF-14≤ 6.0N/A
sst(4)HumanRecombinant CHO-K1 cells[¹²⁵I]SRIF-14≤ 6.0N/A
sst(5)HumanRecombinant CHO-K1 cells[¹²⁵I]SRIF-14≤ 6.0N/A

pKd is the negative logarithm of the equilibrium dissociation constant (Kd), indicating the affinity of the ligand for the receptor. A higher pKd value corresponds to a higher affinity. pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist (Kb), determined from its ability to block agonist-induced activity. N/A: Not available from the cited source.

Experimental Protocols

Radiolabeling of this compound

Note: A specific, validated protocol for the radiolabeling of this compound is not publicly available. The following is a general approach for the radiosynthesis of a small molecule antagonist like this compound, which would require optimization and validation. Tritium ([³H]) is a commonly used isotope for labeling small molecules for in vitro binding assays due to its high specific activity.

Objective: To introduce a tritium label into the this compound molecule.

Materials:

  • This compound precursor (a synthetic intermediate of this compound with a suitable position for labeling, e.g., a double bond for reduction or a halogen for dehalogenation)

  • Tritium gas ([³H]₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Reaction vessel suitable for catalytic tritiation

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector for purification

  • Scintillation counter for quantification

Protocol:

  • Preparation: In a specialized radiochemistry facility, dissolve the this compound precursor in an appropriate anhydrous solvent in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of Pd/C to the solution.

  • Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of [³H]₂ at room temperature for a specified time (e.g., 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude [³H]this compound using preparative HPLC. Collect the fraction corresponding to the radiolabeled product.

  • Quantification and Specific Activity Determination: Determine the concentration of the purified [³H]this compound by UV spectroscopy and the radioactivity by liquid scintillation counting. Calculate the specific activity in Curies per millimole (Ci/mmol).

  • Storage: Store the purified [³H]this compound in an appropriate solvent (e.g., ethanol) at -20°C or -80°C to minimize radiolysis.

Membrane Preparation from sst(1)-Expressing Cells or Tissues

Objective: To prepare crude membrane fractions containing the sst(1) receptor for use in binding assays.

Materials:

  • Cells or tissue expressing the sst(1) receptor

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Centrifuge and rotor

  • Homogenizer (e.g., Dounce or Polytron)

  • Bradford or BCA protein assay kit

Protocol:

  • Cell/Tissue Collection: Harvest cells or dissect the tissue of interest on ice.

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer. Homogenize using a Dounce homogenizer (for cells) or a Polytron homogenizer (for tissues) until the cells are completely lysed.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer) to a desired protein concentration.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of [³H]this compound and the maximum number of binding sites (Bmax) in a given membrane preparation.

Materials:

  • [³H]this compound

  • Unlabeled this compound (for determining non-specific binding)

  • Membrane preparation containing sst(1) receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]this compound.

  • Total Binding: To each well, add a serially diluted concentration of [³H]this compound (e.g., 0.1 to 50 nM).

  • Non-Specific Binding: To a parallel set of wells, add the same concentrations of [³H]this compound along with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.

  • Incubation: Add the membrane preparation (e.g., 20-50 µg of protein) to each well to initiate the binding reaction. The final assay volume should be consistent (e.g., 250 µL).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration.

    • Plot the specific binding versus the concentration of [³H]this compound.

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competition Radioligand Binding Assay

Objective: To determine the affinity (Ki) of unlabeled test compounds for the sst(1) receptor by measuring their ability to compete with a fixed concentration of [³H]this compound.

Materials:

  • [³H]this compound

  • Unlabeled test compounds

  • Membrane preparation containing sst(1) receptors

  • Assay buffer

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.

  • Incubation Mixture: To each well, add a fixed concentration of [³H]this compound (typically at or near its Kd value).

  • Competition: Add serially diluted concentrations of the unlabeled test compound to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).

  • Initiation and Incubation: Add the membrane preparation to initiate the binding and incubate to reach equilibrium as determined in the saturation assay.

  • Termination and Counting: Terminate the assay by filtration and perform scintillation counting as described in the saturation assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound determined from the saturation assay.

Mandatory Visualizations

experimental_workflow cluster_radiolabeling Radiolabeling of this compound cluster_binding_assay Radioligand Binding Assay precursor This compound Precursor reaction Catalytic Tritiation precursor->reaction tritium [³H]₂ Gas tritium->reaction catalyst Pd/C Catalyst catalyst->reaction purification HPLC Purification reaction->purification radiolabeled_this compound [³H]this compound purification->radiolabeled_this compound incubation Incubation with [³H]this compound (Saturation or Competition) radiolabeled_this compound->incubation membranes Membrane Preparation (sst(1)-expressing cells/tissue) membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: Experimental workflow for radiolabeled this compound binding studies.

sst1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sst1 sst(1) Receptor gi Gi Protein sst1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ptp Phosphotyrosine Phosphatase gi->ptp Stimulates na_h Na+/H+ Exchanger gi->na_h Stimulates camp cAMP ac->camp Converts ATP to inhibition Inhibition stimulation Stimulation This compound This compound (Antagonist) This compound->sst1 Blocks somatostatin Somatostatin (Agonist) somatostatin->sst1 Binds

Caption: Simplified signaling pathway of the sst(1) receptor.

References

Application Notes and Protocols for SRA880 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is a selective, non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)).[1] Its high affinity for sst(1) receptors in various species, including rats, mice, monkeys, and humans, makes it a valuable tool for investigating the physiological and pathological roles of this receptor.[1] Preclinical animal studies are essential for characterizing the in vivo efficacy, safety, and pharmacokinetic profile of compounds like this compound.[2][3][4] These notes provide detailed protocols for the administration of this compound in animal models, offering guidance on various routes of administration and experimental design.

Somatostatin receptors are known to be involved in various cellular signaling pathways, primarily through G-protein coupling, leading to the inhibition of adenylate cyclase and modulation of mitogen-activated protein kinase (MAPK) pathways.[5] Understanding the in vivo effects of an sst(1) antagonist like this compound is crucial for elucidating the therapeutic potential of targeting this pathway.

Data Presentation: Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be systematically recorded to allow for clear comparison and interpretation. The following table provides a template for summarizing key pharmacokinetic parameters of this compound following administration via different routes.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)
Intraperitoneal (IP)
Subcutaneous (SC)
Oral (PO)

Signaling Pathway of Somatostatin Receptor 1 (sst(1))

The binding of somatostatin (or an antagonist like this compound) to the sst(1) receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway associated with sst(1) receptor activation. This compound, as a competitive antagonist, would block these downstream effects.[1]

SRA880_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SST1 sst(1) Receptor This compound->SST1 Blocks G_protein Gi/o Protein SST1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to Experimental_Workflow A Protocol Design & IACUC Approval B This compound Formulation Preparation A->B C Animal Acclimatization A->C E This compound Administration B->E D Baseline Measurements C->D D->E F Sample Collection (Blood, Tissues) E->F G Data Analysis (e.g., PK/PD) F->G H Results & Interpretation G->H

References

Application Notes and Protocols for SRA880: A Selective Somatostatin Receptor Subtype 1 (sst(1)) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SRA880, a selective non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and a visualization of the sst(1) signaling pathway to guide researchers in utilizing this compound for their investigations.

Introduction

This compound is a potent and selective antagonist for the sst(1) receptor, a member of the G protein-coupled receptor family.[1] Somatostatin and its receptors are crucial in various physiological processes, including the regulation of hormone secretion and neurotransmission. This compound's selectivity for sst(1) makes it a valuable tool for elucidating the specific roles of this receptor subtype in both normal physiology and pathological conditions. As a competitive antagonist, this compound blocks the inhibitory effects of somatostatin (SRIF) at the sst(1) receptor, thereby preventing the associated downstream signaling events.[1]

Data Presentation

In Vitro Binding Affinity and Functional Antagonism of this compound

The following tables summarize the binding affinity (pKd) and functional antagonist activity (pKB) of this compound at the sst(1) receptor across different species and assay systems.

Parameter Species/System Value Reference
pKdRat Cerebral Cortex7.8 - 8.6[1]
pKdMouse Cerebral Cortex7.8 - 8.6[1]
pKdMonkey Cerebral Cortex7.8 - 8.6[1]
pKdHuman Cerebral Cortex7.8 - 8.6[1]
pKdHuman Recombinant sst(1)8.0 - 8.1[1]
pKBSRIF-induced inhibition of forskolin-stimulated cAMP accumulationNot Specified7.5 - 7.7
pKBSRIF-stimulated GTPγS bindingNot Specified7.5 - 7.7
pKBSRIF-stimulated luciferase gene expressionNot Specified7.5 - 7.7

Note: pKd is the negative logarithm of the dissociation constant (Kd), indicating the binding affinity of a ligand to a receptor. A higher pKd value corresponds to a higher binding affinity. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist, indicating its potency.

In Vivo Dosage of this compound

The following table provides a recommended starting dosage for in vivo studies in mice based on published literature.

Animal Model Dosage Route of Administration Application
Mouse10 mg/kgIntraperitoneal (i.p.)Investigation of antidepressant-like effects

Signaling Pathway

This compound acts as a competitive antagonist at the sst(1) receptor, which is a Gi alpha subunit-coupled receptor. Activation of the sst(1) receptor by its endogenous ligand, somatostatin, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, sst(1) receptor activation can modulate the mitogen-activated protein kinase (MAPK) cascade. The diagram below illustrates the key components of the sst(1) receptor signaling pathway and the point of intervention for this compound.

SRA880_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular SST Somatostatin (SRIF) SSTR1 sst(1) Receptor SST->SSTR1 Binds & Activates This compound This compound This compound->SSTR1 Blocks Gi Gi SSTR1->Gi Activates SHP2 SHP-2 SSTR1->SHP2 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Proliferation, Modulation of Hormone Secretion) PKA->CellularResponse Ras Ras PI3K PI3K Ras->PI3K Activates Raf1 Raf-1 PI3K->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK (MAPK) MEK->ERK Activates ERK->CellularResponse SHP2->Ras Activates

Caption: this compound antagonizes the sst(1) receptor signaling pathway.

Experimental Protocols

In Vitro Experiment: cAMP Accumulation Assay

This protocol is designed to assess the antagonist effect of this compound on somatostatin-induced inhibition of cAMP accumulation in a cell line expressing the sst(1) receptor.

Materials:

  • Cells stably or transiently expressing the human sst(1) receptor (e.g., CHO-K1, HEK293)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Somatostatin (SRIF-14)

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar)

  • White opaque 96-well or 384-well microplates

Procedure:

  • Cell Culture: Culture the sst(1)-expressing cells in the appropriate medium supplemented with FBS and antibiotics. Seed the cells into white opaque microplates at a suitable density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of somatostatin and forskolin.

  • Assay: a. Wash the cells once with warm PBS. b. Add assay buffer containing IBMX to each well and incubate for 15-30 minutes at 37°C. c. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. d. Add a fixed concentration of somatostatin (e.g., EC80 concentration) to the wells, except for the control wells. e. Immediately add forskolin to all wells to stimulate adenylyl cyclase. f. Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC50 value for this compound and subsequently determine the pKB value using the Cheng-Prusoff equation.

In Vivo Experiment: Assessment of this compound Activity in Mice

This protocol describes a general procedure for administering this compound to mice via intraperitoneal injection to evaluate its in vivo effects.

Materials:

  • This compound

  • Vehicle (e.g., saline, 5% DMSO in saline, or as determined by solubility studies)

  • Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal balance

  • Appropriate housing and husbandry facilities

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.

  • This compound Formulation: On the day of the experiment, prepare a fresh solution of this compound in the chosen sterile vehicle at the desired concentration to achieve a 10 mg/kg dose in an appropriate injection volume (e.g., 10 mL/kg).

  • Animal Handling and Injection: a. Weigh each mouse to determine the precise injection volume. b. Gently restrain the mouse. c. Administer the this compound solution or vehicle via intraperitoneal injection into the lower right quadrant of the abdomen.

  • Post-injection Monitoring: Observe the animals for any adverse reactions immediately after injection and at regular intervals.

  • Experimental Endpoint: Depending on the specific research question, behavioral tests, tissue collection for biomarker analysis (e.g., measurement of SRIF levels in the brain), or other relevant endpoints can be assessed at predetermined time points after this compound administration.

Experimental Workflow: In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.

InVivo_Workflow Acclimation Animal Acclimation (1 week) Grouping Randomization into Treatment Groups (Vehicle, this compound) Acclimation->Grouping Dosing This compound Administration (10 mg/kg, i.p.) Grouping->Dosing Observation Behavioral Observation and Monitoring Dosing->Observation Endpoint Endpoint Assessment (e.g., Behavioral Tests, Tissue Collection) Observation->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

References

Application Notes and Protocols for Preparing SRA880 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of a stock solution of SRA880 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). These guidelines are intended to ensure consistent and effective use of this compound in pre-clinical research and drug development applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.

PropertyValueSource
Molecular Weight 464.57 g/mol (free base)[1]
Chemical Formula C₂₆H₃₂N₄O₄[1]
Synonyms NVP-SRA880, SRA 880[1]
Purity Typically ≥98% (HPLC)Varies by supplier
Recommended Solvent DMSOGeneral Practice
Recommended Stock Solution Storage Temperature -20°C or -80°C[2][3]
Recommended Stock Solution Shelf-life Up to 3 months at -20°C, up to 6 months at -80°C[2][3]
Final DMSO concentration in cell culture <0.5% (0.1% is often preferred)[4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro studies.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

  • Weighing this compound: In a chemical fume hood, carefully weigh out 4.65 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

    • Calculation: To prepare a 10 mM solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x 464.57 g/mol = 4.6457 mg

  • Adding DMSO: Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C in a tightly sealed container, protected from light.

Protocol for Diluting this compound Stock Solution for Cell-Based Assays

This protocol provides a general method for diluting the 10 mM this compound DMSO stock solution to a final working concentration for use in cell culture experiments. The final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thawing the Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is good practice to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of media, you can prepare a 100-fold dilution of the 10 mM stock.

  • Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound stock to 999 µL of cell culture medium).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Mixing: Gently mix the final this compound working solution and the vehicle control by pipetting up and down or gentle swirling.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve 4.65 mg vortex Vortex/Sonicate dissolve->vortex 1 mL aliquot Aliquot into single-use tubes vortex->aliquot Ensure complete dissolution store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute in cell culture medium thaw->dilute e.g., 1:1000 for 10 µM mix Mix gently dilute->mix treat Treat cells mix->treat G cluster_cell Target Cell This compound This compound sst1 sst(1) Receptor This compound->sst1 Antagonizes neg_feedback Negative Feedback Loop sst1->neg_feedback Mediates downstream Downstream Signaling (e.g., adenylyl cyclase inhibition) sst1->downstream Initiates SRIF_release Somatostatin (SRIF) Release SRIF_release->sst1 Activates neg_feedback->SRIF_release Inhibits

References

Application Notes and Protocols for SRA880 in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is a potent and selective non-peptide competitive antagonist of the somatostatin receptor subtype 1 (sst(1)).[1] Somatostatin receptors, a family of G protein-coupled receptors (GPCRs), are crucial in various physiological processes, including the regulation of hormone secretion and cell growth. The sst(1) receptor, in particular, is coupled to inhibitory G proteins (Gαi/o) that, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Functional assays that measure the modulation of cAMP are therefore essential for characterizing the pharmacological activity of sst(1) receptor ligands like this compound.

This document provides detailed application notes and protocols for the use of this compound in a forskolin-stimulated cAMP accumulation assay, a standard method to quantify the potency of antagonists for Gαi/o-coupled receptors.

Signaling Pathway of the sst(1) Receptor

The sst(1) receptor mediates its intracellular effects primarily through the Gαi/o signaling pathway. The binding of an agonist, such as somatostatin, to the sst(1) receptor triggers a conformational change, leading to the activation of the associated heterotrimeric G protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a reduction of intracellular cAMP levels.

In a laboratory setting, forskolin is often used to directly stimulate adenylyl cyclase, causing a significant increase in intracellular cAMP. The inhibitory effect of an sst(1) agonist can then be measured as a decrease in this forskolin-stimulated cAMP level. This compound, as a competitive antagonist, will block the binding of the agonist to the sst(1) receptor, thereby preventing the agonist-induced inhibition of adenylyl cyclase and restoring cAMP levels.

sst1_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space sst1 sst(1) Receptor g_protein Gαi/βγ sst1->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts somatostatin Somatostatin (Agonist) somatostatin->sst1 Binds This compound This compound (Antagonist) This compound->sst1 Blocks g_alpha_i Gαi (active) g_protein->g_alpha_i Dissociates g_alpha_i->ac atp ATP atp->ac

sst(1) Receptor Signaling Pathway

Data Presentation

The antagonist activity of this compound is typically quantified by its pK(B) value, which is the negative logarithm of the equilibrium dissociation constant (K(B)) of the antagonist. A higher pK(B) value indicates a higher affinity of the antagonist for the receptor. The following table summarizes the in vitro antagonist potency of this compound at the human sst(1) receptor from a key study.

CompoundAssay TypeCell LineAgonist UsedpK(B) ValueReference
This compoundForskolin-stimulated cAMP accumulationCHO cells expressing human sst(1) receptorSomatostatin (SRIF)7.5 - 7.7[1]

Experimental Protocols

Principle of the Forskolin-Stimulated cAMP Assay for Antagonists

This assay measures the ability of a competitive antagonist, such as this compound, to block the inhibitory effect of an agonist on forskolin-stimulated cAMP production in cells expressing the sst(1) receptor.

Experimental Workflow Diagram

experimental_workflow A 1. Cell Culture and Seeding (e.g., CHO-sst1 cells) B 2. Pre-incubation with this compound (or vehicle control) A->B C 3. Stimulation with Agonist + Forskolin B->C D 4. Cell Lysis and cAMP Detection (e.g., HTRF, Luminescence) C->D E 5. Data Analysis (Calculate pK(B)) D->E

References

Unveiling sst1 Receptor Signaling: Application Notes for the Selective Antagonist SRA880

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SRA880, the first non-peptide selective antagonist for the somatostatin receptor subtype 1 (sst1). This document offers detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and to investigate its role in modulating sst1 receptor signaling pathways.

Introduction to this compound and the sst1 Receptor

The somatostatin receptor family comprises five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5.[1] These receptors are activated by the endogenous peptide hormone somatostatin and are involved in a wide array of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation.[2] The sst1 receptor, in particular, is a subject of growing interest due to its unique signaling properties and potential as a therapeutic target.

This compound ([3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate) is a potent and selective non-peptide antagonist of the sst1 receptor.[3] Its selectivity and antagonist properties make it an invaluable tool for elucidating the specific functions of the sst1 receptor, distinguishing its signaling from other somatostatin receptor subtypes.

This compound Pharmacological Data

This compound exhibits high affinity and selectivity for the sst1 receptor across various species. As a competitive antagonist, it effectively blocks the binding of agonists like somatostatin without eliciting any intrinsic activity.[3]

ParameterValueSpecies/SystemReference
pKd (Binding Affinity) 8.0 - 8.1Human recombinant sst1 receptors[3]
7.8 - 8.6Native rat, mouse, monkey, and human cerebral cortex sst1 receptors[3]
pKB (Functional Antagonism) 7.5 - 7.7SRIF-induced inhibition of forskolin-stimulated cAMP accumulation[3]
7.5 - 7.7SRIF-stimulated GTPγS binding[3]
Selectivity pKd ≤ 6.0Other human recombinant somatostatin receptors (sst2, sst3, sst4, sst5)[3]

sst1 Receptor Signaling Pathway

The sst1 receptor primarily couples to pertussis toxin-sensitive inhibitory G proteins (Gi/o).[2] Activation of the sst1 receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Beyond cAMP modulation, sst1 signaling can also influence other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]

sst1_signaling_pathway cluster_intracellular Intracellular sst1 sst1 Receptor gi Gi/o Protein sst1->gi erk ERK1/2 sst1->erk G-protein independent? ac Adenylyl Cyclase camp cAMP ac->camp gi->ac somatostatin Somatostatin (Agonist) somatostatin->sst1 This compound This compound (Antagonist) This compound->sst1 pka PKA camp->pka pka->erk proliferation Cell Proliferation erk->proliferation atp ATP radioligand_binding_workflow prep Prepare Cell Membranes (Expressing sst1) incubation Incubate Membranes with: - Radioligand (e.g., [125I]-Somatostatin) - this compound (Varying Concentrations) - Control (Buffer) prep->incubation filtration Separate Bound and Free Ligand (e.g., Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki from IC50) counting->analysis camp_assay_workflow cell_culture Culture sst1-expressing cells (e.g., CHO-K1) pre_incubation Pre-incubate cells with This compound (Varying Concentrations) cell_culture->pre_incubation stimulation Stimulate with Forskolin and Somatostatin (Agonist) pre_incubation->stimulation lysis Lyse cells and measure intracellular cAMP stimulation->lysis analysis Data Analysis (Calculate pA2 or pKB) lysis->analysis

References

Application Notes and Protocols for Immunohistochemistry with SRA880 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SRA880, a selective non-peptide antagonist of the somatostatin receptor subtype 1 (sst1), in immunohistochemistry (IHC) applications.

Introduction

This compound is a potent and selective antagonist for the sst1 receptor, a member of the G protein-coupled somatostatin receptor family.[1] It acts as a competitive antagonist, making it a valuable tool for investigating the physiological and pathological roles of the sst1 receptor.[1] Immunohistochemistry is a powerful technique to visualize the distribution and localization of specific proteins within tissues. The combination of this compound treatment with IHC can be employed to study the effects of sst1 blockade on receptor expression, localization, and downstream signaling pathways in various cellular and tissue contexts.

Principle of the Application

This protocol outlines the use of this compound as a pharmacological tool to modulate sst1 receptor activity prior to the immunodetection of the sst1 receptor or other proteins of interest. By blocking the sst1 receptor with this compound, researchers can investigate changes in protein expression and cellular signaling cascades. The subsequent IHC procedure utilizes a primary antibody specific to the target protein (e.g., sst1 receptor) and a secondary antibody system for visualization.

Data Presentation

The following table summarizes the binding affinities of this compound for human somatostatin receptor subtypes, highlighting its selectivity for the sst1 receptor.

Receptor SubtypeThis compound Affinity (pKd/pKB)SpeciesMethodReference
sst18.0 - 8.1Human (recombinant)Radioligand Binding[1]
sst17.5 - 7.7Not SpecifiedFunctional Assays (cAMP, GTPγS)[1]
sst2≤ 6.0Human (recombinant)Radioligand Binding[1]
sst3≤ 6.0Human (recombinant)Radioligand Binding[1]
sst4≤ 6.0Human (recombinant)Radioligand Binding[1]
sst5≤ 6.0Human (recombinant)Radioligand Binding[1]

Experimental Protocols

Protocol 1: this compound Treatment of Cultured Cells Prior to Immunocytochemistry

This protocol describes the treatment of cultured cells with this compound before fixation and immunocytochemical staining for the sst1 receptor.

Materials:

  • Cultured cells expressing the sst1 receptor

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against sst1 receptor

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate the cells for the desired treatment duration. A time-course experiment is recommended to determine the optimal incubation time.

    • Include a vehicle control (medium with the solvent used for the this compound stock solution).

  • Fixation:

    • After treatment, gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunocytochemistry:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 5% normal goat serum in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against the sst1 receptor (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Immunohistochemistry for sst1 Receptor in Paraffin-Embedded Tissues Following Systemic this compound Treatment (in vivo model)

This protocol provides a general guideline for performing IHC on tissues from animal models that have been treated with this compound.

Materials:

  • Paraffin-embedded tissue sections from this compound-treated and control animals

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against sst1 receptor

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate the sections by sequential immersion in 100% ethanol (twice for 3 minutes), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a microwave or water bath according to the antibody manufacturer's recommendations.

    • Allow the slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Immunohistochemical Staining:

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with the primary anti-sst1 antibody overnight at 4°C.

    • Rinse with PBS.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with the ABC reagent for 30 minutes.

    • Rinse with PBS.

  • Visualization:

    • Apply the DAB substrate and incubate until the desired brown color develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope.

Mandatory Visualizations

SRA880_Experimental_Workflow cluster_treatment This compound Treatment cluster_processing Sample Processing cluster_ihc Immunohistochemistry cluster_analysis Analysis start Cells or Animal Model treatment Administer this compound (or Vehicle Control) start->treatment fixation Fixation treatment->fixation embedding Embedding (for tissue) fixation->embedding if tissue permeabilization Permeabilization fixation->permeabilization sectioning Sectioning (for tissue) embedding->sectioning blocking Blocking permeabilization->blocking primary_ab Primary Antibody (e.g., anti-sst1) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection imaging Microscopy Imaging detection->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for investigating the effects of this compound treatment using immunohistochemistry.

SRA880_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SRIF Somatostatin (SRIF) sst1 sst1 Receptor SRIF->sst1 Binds & Activates This compound This compound This compound->sst1 Competitively Blocks G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces cellular_response Inhibition of Cellular Response (e.g., hormone secretion) cAMP->cellular_response Leads to

Caption: Mechanism of action of this compound as a competitive antagonist of the sst1 receptor.

References

Troubleshooting & Optimization

SRA880 Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SRA880, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions regarding the handling and storage of this compound solutions.

Troubleshooting Guide

Encountering instability with this compound in your experimental workflow can be a significant setback. The following guide addresses common problems and provides systematic solutions to enhance the stability of your compound in solution.

Problem Potential Cause Suggested Solution(s)
Precipitate forms in aqueous buffer Poor aqueous solubility of this compound free base.- Prepare stock solutions in an organic solvent such as DMSO. - For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <1%). - If precipitation persists, consider using a different buffer system or adjusting the pH.
Loss of compound activity over a short period in solution Degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in foil, especially if the compound has light-sensitive functional groups.
Inconsistent results between experiments Inconsistent solution preparation or storage.- Standardize your protocol for solution preparation, including solvent, concentration, and mixing procedure. - Ensure all users are following the same storage and handling procedures. - Aliquot stock solutions to minimize the impact of handling on the entire stock.
Cloudiness or discoloration of the solution Chemical degradation or reaction with buffer components.- Analyze the solution using techniques like HPLC to identify potential degradation products. - Evaluate the compatibility of this compound with all buffer components. - Consider simplifying the buffer composition if possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is reported to be soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer.

Q2: How should I store my this compound stock solution?

A2: For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[1] For long-term storage (months to years), it is recommended to store aliquots at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to store the compound in single-use aliquots.

Q3: What are the general stability characteristics of this compound?

A3: As a solid, this compound is stable for over two years when stored properly (dry, dark, and at the recommended temperature).[1] Its stability in solution is not well-documented in publicly available literature. However, like many small organic molecules, its stability in solution can be influenced by factors such as solvent, pH, temperature, and exposure to light and air.

Q4: My experiment requires a purely aqueous solution of this compound. How can I achieve this?

A4: Given that this compound is available as a malonate and HCl salt, these forms may exhibit higher aqueous solubility than the free base. If you are using the free base, you may need to perform a solubility test in various aqueous buffers. Alternatively, the use of solubilizing agents or excipients may be necessary, but their compatibility with your experimental system must be validated.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been detailed in the available literature, molecules with similar functional groups can be susceptible to hydrolysis (especially at ester or amide linkages, though this compound's core structure is relatively stable) and oxidation. The presence of a nitro group and tertiary amines could be sites for potential metabolic or chemical transformations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.

  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer

  • Objective: To evaluate the short-term stability of this compound in a specific aqueous buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system with a suitable column (e.g., C18)

    • Incubator or water bath

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer by diluting the stock solution (e.g., to 10 µM). Ensure the final DMSO concentration is low and constant across all samples.

    • Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC.

    • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of compound remaining.

Data Presentation

Table 1: this compound Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₆H₃₂N₄O₄
Molecular Weight 464.57 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Available Forms Free base, malonate, HCl[1]

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDuration
Solid (Short-term) 0 - 4 °CDays to Weeks[1]
Solid (Long-term) -20 °CMonths to Years[1]
Stock Solution (Short-term) 0 - 4 °CDays to Weeks[1]
Stock Solution (Long-term) -20 °CMonths[1]

Visualizations

SRA880_Stability_Troubleshooting start Instability Observed (e.g., precipitation, activity loss) check_solubility Is the compound fully dissolved in the aqueous buffer? start->check_solubility check_storage How are the solutions being stored? check_solubility->check_storage Yes use_cosolvent Action: Use organic co-solvent (e.g., DMSO) for stock solution. check_solubility->use_cosolvent No optimize_buffer Action: Test different buffers or adjust pH. check_solubility->optimize_buffer No check_age Are the solutions freshly prepared? check_storage->check_age Properly aliquot_storage Action: Store at -20°C or below in single-use aliquots. check_storage->aliquot_storage Improperly protect_from_light Action: Use amber vials or foil. check_storage->protect_from_light Improperly prepare_fresh Action: Prepare fresh solutions before each experiment. check_age->prepare_fresh No SRA880_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw For Experiment dilute Dilute into Aqueous Buffer (Final DMSO <1%) thaw->dilute use_immediately Use Immediately in Experiment dilute->use_immediately

References

Technical Support Center: SRA880 and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SRA880, a selective somatostatin sst(1) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a selective antagonist with high affinity for the human somatostatin sst(1) receptor.[1] It acts as a competitive antagonist at this receptor.[1]

Q2: Are there any known off-target interactions for this compound?

A2: Yes, in vitro studies have identified a significant off-target interaction with the human dopamine D4 receptor.[1] this compound displays significantly lower affinity for other somatostatin receptor subtypes (sst(2), sst(3), sst(4), and sst(5)) and a wide range of other neurotransmitter receptors.[1]

Q3: What is the significance of the off-target binding to the dopamine D4 receptor?

A3: The interaction with the dopamine D4 receptor is a critical consideration for researchers using this compound. Depending on the experimental system and the concentration of this compound used, this off-target activity could lead to confounding results or unexpected physiological effects. Dopamine D4 receptors are involved in various neurological processes, and their modulation can impact signaling pathways distinct from those regulated by the sst(1) receptor.

Troubleshooting Guide

Issue: Unexpected or contradictory results in my experiment when using this compound.

Potential Cause 1: Off-target effects at the dopamine D4 receptor.

  • Troubleshooting Steps:

    • Review this compound Concentration: Compare the concentration of this compound used in your experiment to the binding affinities for both the sst(1) and dopamine D4 receptors (see Table 1). If the concentration is high enough to significantly occupy the D4 receptor, off-target effects are likely.

    • Use a Dopamine D4 Selective Antagonist: To confirm if the unexpected effects are mediated by the D4 receptor, consider running a control experiment with a selective D4 antagonist that does not interact with the sst(1) receptor.

    • Lower this compound Concentration: If experimentally feasible, reduce the concentration of this compound to a range where it is selective for the sst(1) receptor with minimal D4 receptor occupancy.

Potential Cause 2: this compound is acting as an antagonist at the sst(1) receptor as intended, but this is leading to unforeseen downstream consequences in your specific model system.

  • Troubleshooting Steps:

    • Analyze the Signaling Pathway: The blockade of the sst(1) receptor can disrupt the normal signaling cascade initiated by somatostatin. This can lead to a variety of downstream effects.

    • Consult Relevant Literature: Research the known functions of the sst(1) receptor in your specific cell type or tissue to understand the potential consequences of its blockade.

Data Presentation

Table 1: this compound Binding Affinity Profile

Target ReceptorSpeciespKd (mean)Notes
Somatostatin sst(1)Human (recombinant)8.05High affinity, primary target.[1]
Somatostatin sst(1)Rat, Mouse, Monkey (native)7.8 - 8.6High affinity across species.[1]
Other Somatostatin Receptors (sst(2,3,4,5))Human (recombinant)≤ 6.0Significantly lower affinity.[1]
Dopamine D4HumanNot explicitly quantified in the primary source, but noted as the main off-target.[1]Further investigation may be required to determine the precise affinity.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for assessing the binding affinity of this compound to the dopamine D4 receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the human dopamine D4 receptor.

Materials:

  • Cell Membranes: Membranes from a stable cell line overexpressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the D4 receptor (e.g., [³H]-spiperone).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D4 receptor antagonist (e.g., haloperidol or clozapine).

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

SRA880_Target_Profile cluster_targets Molecular Targets This compound This compound sst1 sst(1) Receptor (Primary Target) This compound->sst1 High Affinity (pKd ~8.1) D4 Dopamine D4 Receptor (Off-Target) This compound->D4 Identified Interaction other_sst Other Somatostatin Receptors (sst2, sst3, sst4, sst5) This compound->other_sst Low Affinity (pKd ≤ 6.0) other_nt Other Neurotransmitter Receptors This compound->other_nt Low Affinity

Caption: this compound Target Affinity Profile.

Dopamine_D4_Signaling Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates This compound This compound (Antagonist) This compound->D4_Receptor Blocks G_protein Gi/o Protein D4_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with D4 Receptors) Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([3H]-spiperone) Radioligand_Prep->Incubation SRA880_Prep Prepare this compound Dilutions SRA880_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Generate_Curve Generate Competition Curve Calc_Specific_Binding->Generate_Curve Determine_Ki Determine Ki Value Generate_Curve->Determine_Ki

Caption: Radioligand Binding Assay Workflow.

References

Technical Support Center: Troubleshooting SRA880 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective non-peptide somatostatin sst(1) receptor antagonist, SRA880, in in vivo experiments. These resources are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation appears cloudy or precipitates upon preparation. What are the potential causes and solutions?

A1: Precipitation of this compound, a non-peptide small molecule, can lead to inaccurate dosing and diminished bioavailability. The following steps can help troubleshoot this issue:

  • Vehicle Selection: The choice of vehicle is critical for non-peptide small molecules which may have limited aqueous solubility. A systematic approach to vehicle selection is recommended.

  • Solubility Testing: Before preparing a large batch of dosing solution, perform small-scale solubility tests with various biocompatible vehicles.

  • Formulation Strategies: If solubility remains an issue, consider the following formulation strategies:

Formulation StrategyDescriptionAdvantagesConsiderations
Co-solvents A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300/400).Can significantly increase the solubility of hydrophobic compounds.The concentration of the organic solvent should be kept to a minimum to avoid toxicity. A tiered approach is recommended, starting with the lowest effective concentration.
Surfactants Use of non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic drug.Improves solubility and can enhance stability.Can influence the pharmacokinetic profile of the compound. Potential for toxicity at higher concentrations.
Cyclodextrins Encapsulation of the drug molecule within the hydrophobic core of a cyclodextrin (e.g., HP-β-CD).Increases aqueous solubility and can improve stability.May alter the drug's release profile and bioavailability.
pH Adjustment If this compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.A straightforward method if the compound's pKa is known.The final pH must be within a physiologically tolerable range for the chosen route of administration to avoid irritation or tissue damage.

Q2: I am observing unexpected behavioral changes or adverse effects in my study animals after this compound administration. What could be the cause?

A2: Unexpected adverse effects can arise from the compound itself, the vehicle, or the administration procedure. A systematic approach is necessary to identify the source of the issue.

  • Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of this compound from those of the formulation components.

  • Dose-Response Study: If not already performed, a dose-response study can help determine if the observed effects are dose-dependent. It's possible the current dose is too high.

  • Off-Target Effects: While this compound is reported to be selective for the sst(1) receptor, high concentrations could potentially lead to off-target effects. It has been noted to have some affinity for dopamine D4 receptors.[1]

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of this compound, potentially leading to different adverse effect profiles.

Troubleshooting Steps:

  • Review the literature: Look for any reported side effects of other sst(1) receptor antagonists.

  • Monitor animal welfare closely: Record all observations, including changes in activity, posture, grooming, and food/water intake.

  • Consider alternative vehicles: If the vehicle control group also shows adverse effects, the vehicle is the likely culprit.

  • Reduce the dose: If the effects are dose-dependent, lowering the dose may mitigate the adverse effects while retaining efficacy.

Q3: The in vivo efficacy of this compound in my model is lower than expected based on in vitro data. What are the potential reasons?

A3: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could contribute to this:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may be suboptimal.

    • Poor Bioavailability: The compound may not be well absorbed into the systemic circulation.

    • Rapid Metabolism: this compound might be quickly metabolized and cleared from the body.

    • Limited Target Site Exposure: The concentration of this compound at the target tissue may not be sufficient to elicit the desired effect.

  • Blood-Brain Barrier (BBB) Penetration: If the target is in the central nervous system (CNS), inefficient penetration of the BBB could be a major limiting factor.

  • Experimental Design: The dosing regimen (dose, frequency, and duration) may not be optimal for the specific animal model.

Troubleshooting Workflow:

SRA880_Mechanism This compound This compound sst1 sst(1) Receptor (Autoreceptor) This compound->sst1 Antagonizes SRIF_Release Somatostatin (SRIF) Release sst1->SRIF_Release Inhibits sst2_sst3 sst(2) & sst(3) Receptors SRIF_Release->sst2_sst3 Activates Antidepressant_Effects Antidepressant-like Effects sst2_sst3->Antidepressant_Effects Mediates

References

Technical Support Center: Optimizing SRA880 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRA880, a selective, non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the somatostatin sst(1) receptor.[1] It functions as a competitive antagonist, meaning it binds to the sst(1) receptor at the same site as the endogenous ligand, somatostatin (SRIF), and blocks its action without initiating a biological response itself.[1] The primary downstream signaling pathway of the sst(1) receptor is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively reverses the inhibitory effect of somatostatin on cAMP accumulation.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high affinity for the sst(1) receptor in various species, including human, monkey, rat, and mouse.[1] It has significantly lower affinity for other somatostatin receptor subtypes (sst(2), sst(3), sst(4), and sst(5)). While generally selective, it has been noted to have some affinity for the human dopamine D4 receptor.[1]

Q3: How should I prepare a stock solution of this compound?

A3: For optimal solubility, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for aqueous-based assays, it is crucial to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.

Q4: What is a typical starting concentration range for this compound in in-vitro experiments?

A4: The optimal concentration of this compound will depend on the specific assay and cell type being used. Based on its reported potency, a good starting point for in-vitro functional assays, such as cAMP inhibition reversal, is in the nanomolar to low micromolar range. A concentration-response curve should always be performed to determine the optimal concentration for your specific experimental conditions.

Data Presentation: this compound Binding Affinity and Functional Antagonism

The following table summarizes the key quantitative data for this compound, providing a basis for designing experiments and selecting appropriate concentrations.

ParameterReceptorSpeciesValueDescription
pKd Native sst(1)Rat, Mouse, Monkey, Human7.8 - 8.6A measure of the binding affinity of this compound to the native receptor. Higher values indicate stronger binding.
pKd Recombinant sst(1)Human8.0 - 8.1A measure of the binding affinity of this compound to the human recombinant receptor.
pKd Other recombinant somatostatin receptorsHuman≤ 6.0Indicates significantly lower binding affinity for other somatostatin receptor subtypes.
pKB sst(1)Not specified7.5 - 7.7A measure of the potency of this compound as a competitive antagonist in functional assays. Higher values indicate greater potency.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable antagonist effect of this compound Inappropriate this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist.Perform a dose-response experiment with a wider range of this compound concentrations.
High Agonist Concentration: The concentration of the sst(1) agonist (e.g., somatostatin) may be too high, overcoming the competitive antagonism.Use a concentration of the agonist that elicits a submaximal response (e.g., EC80) to provide a window for observing antagonism.
Low sst(1) Receptor Expression: The cell line used may have low or no expression of the sst(1) receptor.Verify sst(1) receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding.
This compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound and store it in aliquots at -20°C or -80°C.
High background signal or off-target effects Non-specific Binding: At high concentrations, this compound may exhibit non-specific binding to other proteins or cellular components.Lower the concentration of this compound. Include appropriate controls, such as cells not expressing the sst(1) receptor.
Dopamine D4 Receptor Activity: this compound has some affinity for the dopamine D4 receptor, which could lead to off-target effects in cells expressing this receptor.Use a cell line that does not express the dopamine D4 receptor, or use a D4 receptor antagonist as a control to differentiate effects.
Variability between experiments Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or health can affect receptor expression and signaling.Use cells within a consistent passage number range and ensure consistent plating density and confluency for all experiments.
Precipitation of this compound: this compound may precipitate in aqueous solutions, especially at higher concentrations or if the final DMSO concentration is too low.Visually inspect your working solutions for any precipitation. If observed, try preparing fresh dilutions or slightly increasing the final DMSO concentration (while staying within the tolerated limit for your cells).

Experimental Protocols

Protocol 1: In-Vitro cAMP Accumulation Assay to Determine this compound Antagonist Activity

This protocol outlines a method to measure the ability of this compound to antagonize the somatostatin-induced inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • Cells expressing the sst(1) receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human sst(1) receptor)

  • Cell culture medium

  • This compound

  • Somatostatin (or other sst(1) agonist)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Plating: Seed the sst(1)-expressing cells into the assay plates at a predetermined optimal density and allow them to adhere overnight.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Include a vehicle control (assay buffer with the same final concentration of DMSO as the this compound dilutions).

    • Incubate for 15-30 minutes at 37°C to allow this compound to bind to the receptors.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution of somatostatin (at its EC80 concentration, predetermined in a separate experiment) and forskolin (e.g., 10 µM) in assay buffer.

    • Add this solution to all wells except for the negative control wells (which should receive only assay buffer).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.

    • The pKB value can be calculated from the IC50 using the Cheng-Prusoff equation if the agonist concentration and its Kd are known.

Mandatory Visualizations

SRA880_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular sst1 sst(1) Receptor gi Gi Protein sst1->gi activates ac Adenylyl Cyclase camp cAMP ac->camp converts gi->ac inhibits somatostatin Somatostatin (Agonist) somatostatin->sst1 binds This compound This compound (Antagonist) This compound->sst1 competitively binds & blocks atp ATP atp->ac pka PKA Signaling camp->pka activates

Caption: this compound competitively antagonizes the sst(1) receptor.

Experimental_Workflow_cAMP_Assay start Start plate_cells Plate sst(1)-expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight preincubate_this compound Pre-incubate with this compound (15-30 min) incubate_overnight->preincubate_this compound stimulate Stimulate with Somatostatin + Forskolin (15-30 min) preincubate_this compound->stimulate measure_camp Lyse cells and measure intracellular cAMP stimulate->measure_camp analyze Analyze data (IC50, pKB) measure_camp->analyze end End analyze->end

Caption: Workflow for determining this compound antagonist activity.

Troubleshooting_Logic start No Antagonist Effect Observed check_concentration Is this compound concentration optimal? start->check_concentration check_agonist Is agonist concentration appropriate (e.g., EC80)? check_concentration->check_agonist Yes solution_dose_response Perform this compound dose-response. check_concentration->solution_dose_response No check_receptor Does the cell line express sst(1) receptor? check_agonist->check_receptor Yes solution_agonist_titration Titrate agonist to find EC80. check_agonist->solution_agonist_titration No check_reagent Is this compound stock solution fresh and properly stored? check_receptor->check_reagent Yes solution_verify_expression Verify receptor expression (qPCR/WB). check_receptor->solution_verify_expression No solution_fresh_stock Prepare fresh this compound stock. check_reagent->solution_fresh_stock No

Caption: Troubleshooting logic for lack of this compound effect.

References

SRA880 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of SRA880, a selective non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the somatostatin sst(1) receptor.[1] It functions as a competitive antagonist, meaning it binds to the sst(1) receptor at the same site as the endogenous ligand, somatostatin (SRIF), but does not activate the receptor.[1] By blocking the binding of SRIF, this compound prevents the inhibitory effects mediated by the sst(1) receptor.[1]

Q2: What are the common research applications of this compound?

A2: this compound is primarily used as a research tool to investigate the physiological and pathological roles of the sst(1) receptor.[1] Common applications include studying its role in neurotransmission, hormone secretion, and its potential as a therapeutic target in various diseases. It has been used in in vitro studies to characterize sst(1) receptor-mediated effects.[1]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits high affinity for the human sst(1) receptor.[1] It has significantly lower affinity for other somatostatin receptor subtypes (sst(2), sst(3), sst(4), and sst(5)) and a wide range of other neurotransmitter receptors, with the exception of the human dopamine D4 receptor, for which it shows some affinity.[1]

Q4: How should I prepare and store this compound?

A4: this compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it should be kept at -20°C in a dry and dark environment.[2] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] The product is generally stable for a few weeks during standard shipping conditions at ambient temperature.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Antagonist Effect Observed in Functional Assays

Potential Cause & Solution

  • Inadequate Pre-incubation Time: As a competitive antagonist, this compound needs sufficient time to bind to the sst(1) receptors before the addition of the agonist.

    • Recommendation: Pre-incubate your cells or membranes with this compound for at least 15-30 minutes before adding the somatostatin agonist.

  • Agonist Concentration Too High: Using a very high concentration of the agonist can overcome the competitive antagonism of this compound.

    • Recommendation: Use an agonist concentration that elicits a submaximal response (typically EC50 to EC80) to provide a clear window for observing antagonism.

  • This compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.

    • Recommendation: Aliquot your this compound stock solution upon preparation and avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

  • Low Receptor Expression: The cell line used may have low expression levels of the sst(1) receptor, leading to a small signal window.

    • Recommendation: Confirm sst(1) receptor expression in your cell line using techniques like RT-PCR, western blot, or radioligand binding.

Issue 2: High Background Signal in Assays

Potential Cause & Solution

  • Non-specific Binding: this compound, like many small molecules, can exhibit non-specific binding to surfaces or other proteins, especially at high concentrations.

    • Recommendation: Include appropriate controls, such as cells lacking the sst(1) receptor, to determine the level of non-specific effects. Consider adding a small amount of a non-ionic detergent like 0.1% BSA to the assay buffer.

  • Off-Target Effects: While highly selective for sst(1), this compound has been noted to have some affinity for the dopamine D4 receptor.[1]

    • Recommendation: If your experimental system expresses dopamine D4 receptors, consider using a cell line with minimal or no expression, or use a D4 antagonist as a control to rule out off-target effects.

Issue 3: Solubility and Precipitation Issues

Potential Cause & Solution

  • Poor Aqueous Solubility: this compound is soluble in DMSO but may precipitate when diluted into aqueous assay buffers.[2]

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay buffer, ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%) and that the dilution is done in a stepwise manner with vigorous mixing.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound from published literature.

Table 1: Radioligand Binding Affinities of this compound

ReceptorSpeciesPreparationRadioligandpK(d) (Mean ± SEM)
sst(1)Human (recombinant)CHO cell membranes[¹²⁵I]SRIF-288.0 - 8.1
sst(1)Rat (native)Cerebral cortex[¹²⁵I]SRIF-287.8 - 8.6
sst(1)Mouse (native)Cerebral cortex[¹²⁵I]SRIF-287.8 - 8.6
sst(1)Monkey (native)Cerebral cortex[¹²⁵I]SRIF-287.8 - 8.6
sst(2)Human (recombinant)CHO cell membranes[¹²⁵I]MK-678< 6.0
sst(3)Human (recombinant)CHO cell membranes[¹²⁵I]SRIF-28< 6.0
sst(4)Human (recombinant)CHO cell membranes[¹²⁵I]SRIF-28< 6.0
sst(5)Human (recombinant)CHO cell membranes[¹²⁵I]SRIF-28< 6.0

Data sourced from Hoyer et al., 2004.[1]

Table 2: Functional Antagonist Potency of this compound

AssayCell LineAgonistpK(B) (Mean)
Forskolin-stimulated cAMP accumulationCHO cells expressing human sst(1)SRIF7.5 - 7.7
GTPγS bindingCHO cells expressing human sst(1)SRIF7.5 - 7.7
Luciferase gene expressionCHO cells expressing human sst(1)SRIF7.5 - 7.7

Data sourced from Hoyer et al., 2004.[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for this compound Antagonist Activity

This protocol is designed to measure the ability of this compound to antagonize the SRIF-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the sst(1) receptor.

Materials:

  • Cells expressing the human sst(1) receptor (e.g., CHO-K1 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • This compound

  • Somatostatin (SRIF)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed sst(1)-expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., assay buffer with the same final concentration of DMSO).

  • Agonist Stimulation:

    • Prepare a solution of SRIF (at its EC80 concentration) and forskolin (e.g., 10 µM) in assay buffer.

    • Add this solution to the wells containing the cells and this compound.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.

    • Calculate the pA2 value using the Schild equation to quantify the antagonist potency.

Protocol 2: [³⁵S]GTPγS Binding Assay for this compound Antagonist Activity

This functional assay measures the ability of this compound to block SRIF-induced G-protein activation.

Materials:

  • Membranes from cells expressing the sst(1) receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4)

  • GDP

  • [³⁵S]GTPγS

  • This compound

  • Somatostatin (SRIF)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell membranes, GDP (e.g., 10 µM), and serial dilutions of this compound in assay buffer.

    • Pre-incubate for 15-30 minutes on ice.

  • Agonist Addition:

    • Add SRIF (at its EC80 concentration) to the tubes.

  • Initiation of Binding:

    • Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.

    • Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC50.

Visualizations

Signaling Pathway of sst(1) Receptor and this compound Antagonism

sst1_signaling SRIF Somatostatin (SRIF) sst1 sst(1) Receptor SRIF->sst1 Binds & Activates This compound This compound This compound->sst1 Binds & Blocks Gi Gαi Protein sst1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Inhibition of Hormone Secretion PKA->CellularResponse Leads to

Caption: this compound competitively antagonizes the sst(1) receptor, blocking SRIF-mediated signaling.

Experimental Workflow for cAMP Antagonism Assay

camp_workflow Start Seed sst(1)-expressing cells in 96-well plate Preincubation Pre-incubate with This compound (15-30 min) Start->Preincubation Stimulation Add SRIF (EC80) + Forskolin (15-30 min) Preincubation->Stimulation Lysis Lyse cells Stimulation->Lysis Measurement Measure intracellular cAMP (HTRF, ELISA, etc.) Lysis->Measurement Analysis Data Analysis: IC50 and pA2 calculation Measurement->Analysis

Caption: Workflow for determining this compound antagonist activity using a cAMP accumulation assay.

References

Common problems with non-peptide antagonists like SRA880

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Non-Peptide Antagonist SRA880

Welcome to the technical resource for this compound, a selective, non-peptide somatostatin sst(1) receptor antagonist.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common experimental challenges, provide standardized protocols, and offer clear data interpretation guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and application of this compound.

Q1: My this compound powder won't dissolve properly in aqueous buffers. What should I do?

A1: This is a common issue for hydrophobic small molecules like many non-peptide antagonists.[3][4] Direct dissolution in aqueous media is not recommended.

  • Cause: this compound has low water solubility. Precipitation upon dilution from a stock solution into an aqueous buffer is a frequent problem.[5]

  • Solution: First, prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[1] For in vivo studies or specific cell-based assays, co-solvent systems may be necessary. A suggested formulation involves dissolving this compound in DMSO, then diluting with PEG300, Tween-80, and finally a saline solution.[1]

  • Troubleshooting Steps:

    • Ensure your DMSO is high-purity and anhydrous, as absorbed water can affect solubility.[5]

    • When diluting the DMSO stock into your aqueous assay buffer, add the stock solution dropwise to the buffer while vortexing to prevent localized high concentrations that can cause precipitation.

    • Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and always include a vehicle control with the identical DMSO concentration.[5]

Q2: I'm observing inconsistent IC50 values for this compound in my cell-based assays compared to published biochemical data.

A2: Discrepancies between biochemical and cellular assays are common and can stem from multiple factors.[6]

  • Potential Causes & Solutions:

    • Cell Permeability: this compound may have limited ability to cross the cell membrane, leading to a lower effective intracellular concentration.[6][7] Consider using cell lines with higher expression of relevant transporters or performing permeabilization assays.

    • Protein Binding: The antagonist can bind to plasma proteins in the culture medium (like albumin) or other intracellular proteins, reducing the free concentration available to bind the sst(1) receptor.[6] Running assays in serum-free media (for short durations) can help diagnose this issue.

    • Efflux Pumps: Cells may actively remove this compound using transporters like P-glycoprotein, lowering its effective concentration.[6] Co-incubation with a known efflux pump inhibitor can help determine if this is a factor.

    • Compound Stability: this compound might be metabolized by cellular enzymes or be unstable in the assay medium over the experiment's duration.[6][8]

Q3: My frozen stock solution of this compound shows precipitation after thawing. Is it still usable?

A3: It is not recommended to use a solution that has precipitated. The actual concentration will be unknown and lower than intended.

  • Cause: The solubility limit may have been exceeded during the freeze-thaw cycle, or the compound is less soluble at lower temperatures.[8]

  • Prevention:

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes before the initial freeze.[8]

    • Storage Conditions: Store DMSO stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage in tightly sealed vials to prevent moisture absorption.[1]

    • Thawing Protocol: Thaw aliquots slowly at room temperature and vortex gently but thoroughly to ensure the compound is fully redissolved before use.[8]

Q4: I'm observing unexpected biological effects that don't seem related to sst(1) antagonism. Could this be an off-target effect?

A4: Yes, off-target activity is a possibility for any small molecule inhibitor. This compound has been shown to have some affinity for human dopamine D4 receptors, although it is significantly lower than for the sst(1) receptor.[2]

  • Validation Strategies:

    • Use a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This control should not produce the same phenotype.[6]

    • Orthogonal Approach: Use a second, structurally different sst(1) antagonist. If both compounds produce the same biological effect, it is more likely to be a result of on-target sst(1) inhibition.[6]

    • Dose-Response Analysis: On-target effects should typically show a clear, saturating dose-response curve. Off-target effects may appear only at higher concentrations.[7]

Quantitative Data Summary

For consistent experimental design, refer to the following data tables summarizing key properties of this compound.

Table 1: this compound Receptor Binding Affinity

Receptor Target pKd / pKB Value Species Assay Type
Somatostatin sst(1) 7.8 - 8.6 Rat, Mouse, Monkey, Human (Native) Binding Assay
Somatostatin sst(1) 8.0 - 8.1 Human (Recombinant) Binding Assay
Somatostatin sst(1) 7.5 - 7.7 Not Specified Functional Antagonism
Other Somatostatin Receptors ≤ 6.0 Human (Recombinant) Binding Assay
Dopamine D4 ~6.0 Human Binding Assay

Data compiled from published in vitro characterization.[2]

Table 2: Recommended Storage and Solution Stability

Solution Type Solvent Storage Temperature Stability Period Key Considerations
Powder - -20°C or 4°C Up to 2-3 years Protect from light and moisture.
Stock Solution DMSO -80°C Up to 6 months Aliquot to avoid freeze-thaw cycles.[1][8]
Stock Solution DMSO -20°C Up to 1 month Use for short-term storage only.[1][8]

Storage recommendations are based on vendor data and general best practices for small molecules.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration primary stock solution for subsequent dilution.

  • Materials: this compound powder, high-purity anhydrous DMSO, sterile polypropylene or glass vials.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used cautiously if dissolution is difficult, but be aware of potential degradation.[6]

    • Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials.

    • Store immediately at -80°C for long-term use.[1]

Protocol 2: Assessing this compound Stability via HPLC

  • Objective: To determine if this compound is degrading in a specific buffer or media over time.

  • Materials: this compound stock solution, assay buffer/media, HPLC system with a C18 column, appropriate mobile phase solvents.

  • Procedure:

    • Prepare a working solution of this compound in your assay buffer at the final experimental concentration.

    • Immediately inject a sample (Time 0) into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified.

    • Incubate the remaining working solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

    • At subsequent time points (e.g., 2, 8, 24 hours), inject additional samples.

    • Compare the peak area of the this compound peak over time. A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.[8]

Visual Guides: Workflows and Pathways

The following diagrams illustrate key processes for troubleshooting and understanding this compound's mechanism.

start Inconsistent / No Activity in Cell-Based Assay check_solubility 1. Verify Solubility & Dosing start->check_solubility sol_precip Precipitation in Media? check_solubility->sol_precip check_stability 2. Assess Compound Stability stab_hplc Run HPLC Stability Test check_stability->stab_hplc check_assay 3. Evaluate Assay Conditions assay_cells Cell Line Viability OK? check_assay->assay_cells check_offtarget 4. Investigate Off-Target Effects off_control Use Inactive Analog & Orthogonal Antagonist check_offtarget->off_control sol_conc Is final solvent conc. >0.5%? sol_precip->sol_conc No sol_yes Re-optimize Dilution Protocol sol_precip->sol_yes Yes sol_conc->check_stability No conc_yes Lower Solvent Conc. & Re-run Vehicle Control sol_conc->conc_yes Yes stab_degraded Degradation Observed? stab_hplc->stab_degraded stab_degraded->check_assay No stab_yes Reduce Incubation Time or Use Fresh Compound stab_degraded->stab_yes Yes assay_receptor Confirm sst(1) Expression assay_cells->assay_receptor Yes assay_no Perform Cytotoxicity Assay (MTT) assay_cells->assay_no No assay_receptor->check_offtarget off_conclude Conclude On/Off-Target Effect off_control->off_conclude sol_no Proceed to Stability Check conc_no Proceed stab_no Proceed to Assay Check assay_yes Confirm Receptor Expression (qPCR/FACS)

Caption: Troubleshooting workflow for inconsistent this compound activity.

cluster_membrane Cell Membrane sst1 sst(1) Receptor gi Gi/o Protein sst1->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to This compound This compound This compound->sst1 Binds & Blocks srif Somatostatin (SRIF) srif->sst1 Binds & Activates response Inhibition of Hormone Secretion camp->response Leads to

Caption: this compound mechanism as a competitive sst(1) receptor antagonist.

References

Technical Support Center: Minimizing SRA880 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of SRA880 during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, offering potential causes and solutions to mitigate degradation.

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer This compound has exceeded its aqueous solubility limit. The pH of the buffer is not optimal for this compound solubility.Decrease the final concentration of this compound. Empirically determine the optimal pH for solubility. Consider the use of a co-solvent, but be mindful of its potential effects on the experiment.
Loss of this compound activity over time in solution Degradation of this compound due to improper storage or handling. Instability in the specific experimental medium (e.g., cell culture media).Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below for long-term storage, protected from light. Perform a time-course experiment to assess stability in the experimental medium.
Inconsistent experimental results Inconsistent concentration of this compound due to degradation or precipitation. Adsorption of this compound to plasticware.Ensure complete dissolution of this compound in the stock solvent before preparing working solutions. Use low-protein-binding tubes and pipette tips. Include control groups to assess the stability and activity of this compound throughout the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and establish a degradation profile. Use a stability-indicating analytical method to separate and quantify this compound from its degradants.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light and moisture. For short-term storage, it can be kept at 2-8°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. Ensure the DMSO is of high purity and anhydrous to prevent degradation.

3. How can I prevent the precipitation of this compound when diluting it into an aqueous buffer?

To prevent precipitation, it is crucial not to exceed the aqueous solubility of this compound. It is recommended to first dilute the DMSO stock solution in a small volume of ethanol or another suitable co-solvent before adding it to the final aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept to a minimum and its effect on the experiment should be evaluated.

4. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation routes include:

  • Hydrolysis: The amide and ether functionalities in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The piperazine ring and the tertiary amine are potential sites for oxidation.

  • Photodegradation: The nitroaromatic group may be susceptible to light-induced degradation.

5. How can I assess the stability of this compound in my specific experimental conditions?

A forced degradation study is recommended. This involves exposing this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the samples at different time points using a stability-indicating analytical method like HPLC or LC-MS.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general procedure to determine the stability of this compound in different aqueous buffer systems.

1. Materials:

  • This compound
  • High-purity DMSO
  • Aqueous buffers of interest (e.g., phosphate-buffered saline (PBS) at various pH values)
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
  • C18 reverse-phase HPLC column
  • Acetonitrile (ACN) and water (HPLC grade)
  • Formic acid (FA) or trifluoroacetic acid (TFA)

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of 100 µM in the test buffers.
  • Incubate the solutions at the desired temperature (e.g., room temperature, 37°C).
  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.
  • Immediately analyze the aliquots by HPLC or LC-MS.

3. HPLC-MS Analysis:

  • Mobile Phase A: Water with 0.1% FA
  • Mobile Phase B: Acetonitrile with 0.1% FA
  • Gradient: A suitable gradient to ensure separation of this compound from any potential degradation products (e.g., 5-95% B over 10 minutes).
  • Flow Rate: 0.5 mL/min
  • Detection: UV at an appropriate wavelength (determined by UV scan) and/or mass spectrometry.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Quantitative Data Summary

The following table provides a template for summarizing the stability data of this compound under various conditions. Researchers should populate this table with their experimental findings.

Condition Temperature (°C) Time (hours) This compound Remaining (%)
pH 3 (0.1 N HCl) 370100
24
48
pH 7.4 (PBS) 370100
24
48
pH 9 (0.1 N NaOH) 370100
24
48
3% H₂O₂ 250100
24
48
Light Exposure (UV/Vis) 250100
24
48

Visualizations

SRA880_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis SRA880_Solid This compound Solid Stock_Solution This compound Stock (e.g., 10 mM in DMSO) SRA880_Solid->Stock_Solution Dissolve Working_Solution Working Solution (in experimental buffer) Stock_Solution->Working_Solution Dilute Acid Acidic (e.g., 0.1 N HCl) Working_Solution->Acid Base Basic (e.g., 0.1 N NaOH) Working_Solution->Base Oxidation Oxidative (e.g., 3% H₂O₂) Working_Solution->Oxidation Photo Photolytic (UV/Vis light) Working_Solution->Photo Thermal Thermal (e.g., 60°C) Working_Solution->Thermal Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling LCMS HPLC/LC-MS Analysis Sampling->LCMS Data Data Interpretation (% Remaining, Degradation Products) LCMS->Data

Caption: Workflow for assessing this compound stability.

Somatostatin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SSTR1 SSTR1 This compound->SSTR1 Antagonizes Gi Gαi SSTR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Caption: this compound antagonism of SSTR1 signaling pathway.

SRA880 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting unexpected results when working with SRA880, a selective somatostatin receptor 1 (sst1) antagonist. The following information is designed to help you troubleshoot your experiments and better understand the nuances of this compound's activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that may arise during experiments with this compound.

Q1: Why am I observing effects that are inconsistent with sst1 receptor antagonism?

A1: Unexpected effects could be due to this compound's known off-target activity. This compound has a notable affinity for the human dopamine D4 receptor, which could lead to confounding results if your experimental system expresses this receptor.[1] It is crucial to verify the expression of both sst1 and dopamine D4 receptors in your model system.

Q2: My results show activation of a signaling pathway, even though this compound is an antagonist. Is this expected?

A2: This may seem counterintuitive, but it is a plausible outcome. The sst1 receptor is part of a complex signaling network. While this compound is a competitive antagonist that blocks the binding of the endogenous ligand somatostatin (SRIF), the downstream signaling cascade can be intricate.[1] For instance, in some cellular contexts, somatostatin acting on sst1 can inhibit cell proliferation; however, it has also been shown to activate the MAP kinase (ERK) pathway.[2] Therefore, antagonizing the sst1 receptor might lead to the disinhibition of certain pathways, resulting in what appears to be an activating effect.

Q3: I am not seeing any effect of this compound in my assay. What could be the reason?

A3: Several factors could contribute to a lack of response:

  • Suboptimal Agonist Concentration: In functional assays, the concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration around the EC80 to provide a sufficient window to observe antagonism.

  • Cell Line and Receptor Expression: The expression level of the sst1 receptor in your cell line can significantly impact the results. Low receptor expression can lead to a small signal window, making it difficult to detect antagonism. Ensure your cells have adequate sst1 receptor expression and are healthy and within a low passage number.

  • Incorrect Assay Type: Differentiate between a binding assay and a functional assay. A binding assay will determine if this compound displaces a radiolabeled ligand from the receptor, while a functional assay (e.g., cAMP or MAP kinase assay) measures the downstream signaling consequence of this binding. A lack of functional response does not necessarily mean there is no binding.

  • Inadequate Incubation Times: For a competitive antagonist like this compound, pre-incubating the cells with the compound before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes. The agonist stimulation time should also be optimized to capture the peak of the signaling response.

Q4: How can I confirm that the effects I am seeing are specifically due to sst1 antagonism?

A4: Proper experimental controls are essential:

  • Positive Control: Use a known sst1 agonist to confirm that the receptor is functional in your system.

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not have an effect on its own.

  • Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of this compound. For a competitive antagonist, you should observe a parallel rightward shift of the agonist dose-response curve.

Data Presentation

Table 1: this compound Binding Affinity Profile

This table summarizes the binding affinities of this compound for various somatostatin receptor subtypes and the dopamine D4 receptor. The pKd value is the negative logarithm of the dissociation constant (Kd), where a higher value indicates a higher binding affinity.

Receptor SubtypepKd ValueReference
Human sst18.0 - 8.1[1]
Rat, Mouse, Monkey sst17.8 - 8.6[1]
Other Human Somatostatin Receptors≤ 6.0[1]
Human Dopamine D4Notable Affinity[1]

Experimental Protocols

Protocol 1: cAMP Functional Assay for this compound Antagonism

This protocol is designed to measure the ability of this compound to antagonize the somatostatin-induced inhibition of cAMP production in cells expressing the sst1 receptor.

Materials:

  • Cells stably expressing the human sst1 receptor (e.g., CHO-K1 cells)

  • Cell culture medium

  • This compound

  • Somatostatin (SRIF-14) or other sst1 agonist

  • Forskolin

  • cAMP detection kit (e.g., HTRF, luminescence-based)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • 384-well white opaque plates

Procedure:

  • Cell Preparation: Culture sst1-expressing cells to 80-90% confluency. Harvest the cells and resuspend them in assay buffer to the desired concentration.

  • This compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer to a 4X final concentration.

  • Agonist and Forskolin Preparation: Prepare a solution of the sst1 agonist at its EC80 concentration and a solution of forskolin in assay buffer.

  • Assay Protocol: a. Add 5 µL of the this compound dilution series to the wells of the 384-well plate. b. Add 5 µL of the cell suspension to each well. c. Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the receptors. d. Add 5 µL of the sst1 agonist solution to the wells. e. Add 5 µL of the forskolin solution to all wells (except for the basal control) to stimulate adenylyl cyclase. f. Incubate the plate for the time recommended by the cAMP detection kit manufacturer (typically 30-60 minutes). g. Add the cAMP detection reagents according to the manufacturer's instructions. h. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist response by this compound and determine the IC50 value.

Protocol 2: MAP Kinase (ERK) Activation Assay

This protocol is designed to measure the effect of this compound on somatostatin-mediated MAP kinase (ERK) activation.

Materials:

  • Cells expressing the sst1 receptor

  • Cell culture medium

  • This compound

  • Somatostatin (SRIF-14)

  • Lysis buffer

  • MAP Kinase assay kit (e.g., ELISA-based or Western blot)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the sst1-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours before the experiment to reduce basal MAP kinase activity.

  • This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with an optimal concentration of somatostatin for 5-10 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • MAP Kinase Assay:

    • ELISA-based assay: Follow the manufacturer's protocol to measure the levels of phosphorylated ERK in the cell lysates.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK and total ERK.

  • Data Analysis: Quantify the levels of phosphorylated ERK relative to total ERK. Determine the effect of this compound on somatostatin-induced ERK activation.

Mandatory Visualizations

SRA880_Signaling_Pathway cluster_membrane Cell Membrane sst1 sst1 Receptor ac Adenylyl Cyclase sst1->ac Inhibits mapk_cascade MAP Kinase (ERK) Cascade sst1->mapk_cascade Activates dopamine_d4 Dopamine D4 Receptor dopamine_response Dopaminergic Response dopamine_d4->dopamine_response This compound This compound This compound->sst1 Blocks This compound->dopamine_d4 Blocks (Off-target) srif Somatostatin (SRIF) srif->sst1 Activates dopamine Dopamine dopamine->dopamine_d4 Activates camp cAMP ac->camp Produces pka PKA camp->pka proliferation Cell Proliferation mapk_cascade->proliferation Experimental_Workflow_Troubleshooting start Unexpected Result with this compound q1 Are you observing non-sst1 effects? start->q1 q2 Is there pathway activation instead of inhibition? q1->q2 No a1 Check for Dopamine D4 receptor expression. Consider off-target effects. q1->a1 Yes q3 Is there a complete lack of response? q2->q3 No a2 Investigate complex sst1 signaling. This compound may cause disinhibition of certain pathways (e.g., MAP Kinase). q2->a2 Yes a3 Troubleshoot experimental setup: - Agonist concentration (use EC80) - sst1 receptor expression level - Assay type (binding vs. functional) - Incubation times q3->a3 Yes a4 Implement proper controls: - Positive/Negative controls - Vehicle control - Schild Analysis q3->a4 No, but results are ambiguous

References

Validation & Comparative

SRA880: A Comparative Guide to a Pioneering SST1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SRA880, the first-in-class non-peptide antagonist for the somatostatin receptor subtype 1 (SST1). We delve into its performance characteristics, supported by experimental data, and compare it within the broader context of somatostatin receptor antagonists. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of targeting the SST1 receptor.

Introduction to this compound and the SST1 Receptor

The somatostatin receptor family consists of five distinct G protein-coupled receptors (GPCRs), designated SST1 through SST5. These receptors are expressed in various tissues and are involved in a wide range of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation. The SST1 receptor, in particular, has emerged as a promising therapeutic target for various pathologies, including cancer and neurological disorders.

This compound, with the chemical name [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, was the first non-peptide molecule identified as a selective antagonist for the SST1 receptor[1]. Its development marked a significant step forward in the ability to selectively probe the function of the SST1 receptor and explore its therapeutic potential without the limitations of peptide-based ligands.

Performance Characteristics of this compound

This compound has been characterized through a series of in vitro studies to determine its binding affinity, selectivity, and functional activity at the SST1 receptor.

Binding Affinity

This compound demonstrates high affinity for the human SST1 receptor. Radioligand binding assays have been instrumental in quantifying this interaction. The affinity is typically expressed as the pKd (the negative logarithm of the dissociation constant, Kd). A higher pKd value indicates a stronger binding affinity.

Table 1: Binding Affinity of this compound for the Human SST1 Receptor

ParameterValueReference
pKd8.0 - 8.1[1]
Selectivity Profile

A crucial aspect of a targeted therapeutic is its selectivity for the intended receptor over other related receptors. This compound exhibits significant selectivity for the SST1 receptor over other somatostatin receptor subtypes (SST2, SST3, SST4, and SST5).

Table 2: Selectivity Profile of this compound for Human Somatostatin Receptor Subtypes

Receptor SubtypepKdSelectivity (fold vs. SST1)Reference
SST18.0 - 8.1-[1]
SST2≤ 6.0≥ 100[1]
SST3≤ 6.0≥ 100[1]
SST4≤ 6.0≥ 100[1]
SST5≤ 6.0≥ 100[1]

Note: A pKd of ≤ 6.0 indicates significantly lower affinity. The selectivity is calculated based on the difference in affinity constants.

This compound has also been profiled against a wider range of neurotransmitter receptors and showed low affinity for most, with the exception of the human dopamine D4 receptor[1].

Functional Antagonism

Functional assays have confirmed that this compound acts as a competitive antagonist at the SST1 receptor. This means that it binds to the receptor but does not elicit a biological response on its own; instead, it blocks the effects of the natural ligand, somatostatin. The antagonist potency is often expressed as the pKB, which is the negative logarithm of the antagonist's dissociation constant.

Table 3: Functional Antagonist Activity of this compound at the Human SST1 Receptor

Functional AssayParameterValueReference
SRIF-induced inhibition of forskolin-stimulated cAMP accumulationpKB7.5 - 7.7[1]
SRIF-stimulated GTPγS bindingpKB7.5 - 7.7[1]
SRIF-stimulated luciferase gene expressionpKB7.5 - 7.7[1]

These results consistently demonstrate that this compound is a potent and competitive antagonist of the SST1 receptor, devoid of any intrinsic agonist activity[1].

Comparison with Other Somatostatin Receptor Antagonists

Direct comparative studies of this compound with other selective SST1 receptor antagonists are limited in the public domain, largely because this compound was a pioneering compound in this class. However, we can contextualize its performance by comparing it to the broader landscape of somatostatin receptor antagonists, which predominantly target other subtypes like SST2 and SST3.

While this compound is a non-peptide antagonist for SST1, the majority of well-characterized somatostatin receptor antagonists are peptide-based and often target the SST2 subtype, driven by their application in oncology for imaging and therapy[2][3]. For instance, radiolabeled SST2 antagonists have shown promise in peptide receptor radionuclide therapy (PRRT)[2].

The development of non-peptide antagonists like this compound for SST1 and compounds like BN-81674 for SST3 represents a different therapeutic approach, potentially offering advantages in terms of oral bioavailability and blood-brain barrier penetration[4][5].

Experimental Methodologies

The characterization of this compound and other SST1 receptor antagonists relies on a suite of well-established in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for SST1 Receptor

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human SST1 receptor.

  • Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Radioligand: A radiolabeled somatostatin analog that binds to the SST1 receptor (e.g., [125I]-SRIF-14) is used at a fixed concentration.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the reaction mixture.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes SST1-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis G Somatostatin Somatostatin SST1 SST1 Receptor Somatostatin->SST1 Binds and Activates Gi Gi/o Protein SST1->Gi Activates This compound This compound This compound->SST1 Binds and Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

References

A Comparative Guide: SRA880 vs. Peptide-Based Somatostatin Receptor 1 (sst1) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SRA880, a non-peptide antagonist of the somatostatin receptor 1 (sst1), with the current landscape of peptide-based sst1 antagonists. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their respective characteristics, supported by available experimental data.

Introduction

The somatostatin receptor 1 (sst1) is a G-protein coupled receptor implicated in a variety of physiological processes, including neurotransmission and hormone secretion. Its role in various pathologies has made it an attractive target for therapeutic intervention. Antagonists of the sst1 receptor are valuable tools for elucidating its function and hold potential as therapeutic agents. This guide focuses on comparing the first-in-class non-peptide sst1 antagonist, this compound, with the less developed class of peptide-based sst1 antagonists.

This compound: A Selective Non-Peptide sst1 Antagonist

This compound, with the chemical name [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g] quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate, was the first non-peptide antagonist identified with high affinity and selectivity for the sst1 receptor[1]. Its discovery marked a significant step in the development of tools to study sst1-mediated effects.

Peptide-Based sst1 Antagonists: A Developing Field

The development of potent and selective peptide-based antagonists for the sst1 receptor has been challenging. While numerous peptide agonists and antagonists for other somatostatin receptor subtypes (sst2, sst3, sst5) have been successfully developed, achieving high selectivity and antagonistic activity for sst1 with peptide-based structures has proven to be more complex[2][3]. Research has yielded sst1-selective peptide agonists, but potent and selective peptide antagonists remain less characterized in the public domain. Therefore, this comparison will draw upon general principles of peptide and non-peptide antagonists where specific comparative data is unavailable.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and provide a general comparison with the expected properties of peptide-based antagonists.

Table 1: In Vitro Binding Affinity and Selectivity

ParameterThis compoundPeptide-Based sst1 Antagonists
Binding Affinity (pKd) for human sst1 8.0 - 8.1[1]Data for a selective peptide antagonist is limited. Non-selective peptide antagonists show a range of affinities.
Binding Affinity (pKd) for rat sst1 7.8 - 8.6[1]Not available for a direct comparator.
Selectivity over other human sst subtypes (pKd) sst2: ≤ 6.0, sst3: ≤ 6.0, sst4: ≤ 6.0, sst5: ≤ 6.0[1]Achieving high selectivity for sst1 over other subtypes with peptide structures has been a challenge[3].

Table 2: In Vitro Functional Antagonism

ParameterThis compoundPeptide-Based sst1 Antagonists
Functional Antagonist Potency (pKB) 7.5 - 7.7 (cAMP, GTPγS, and luciferase assays)[1]Data for a selective peptide antagonist is not readily available.
Intrinsic Activity Devoid of intrinsic activity[1]Expected to be devoid of intrinsic activity.
Mode of Antagonism Competitive antagonist[1]Typically designed as competitive antagonists.

Table 3: Physicochemical and Pharmacokinetic Properties (General Comparison)

PropertyThis compound (Non-Peptide)Peptide-Based Antagonists (General)
Molecular Weight Relatively lowGenerally higher
Oral Bioavailability Potentially higherGenerally low due to enzymatic degradation and poor absorption
Cell Permeability Can be designed for good cell permeabilityGenerally poor, often targeting extracellular receptors
Metabolic Stability Can be optimized for higher stabilitySusceptible to proteolytic degradation, requiring modifications for stability
Route of Administration Potentially oralTypically injectable

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and selectivity of a compound for the sst1 receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human sst1 receptor.

  • Radioligand: A radiolabeled ligand that binds to the sst1 receptor, such as [¹²⁵I]-SRIF-14, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound (e.g., this compound or a peptide antagonist).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant of the test compound) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of a compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Protocol Outline:

  • Cell Culture: Cells expressing the sst1 receptor are cultured in appropriate media.

  • Stimulation: Cells are pre-incubated with the antagonist (e.g., this compound) at various concentrations, followed by stimulation with a known sst1 agonist (e.g., somatostatin) in the presence of forskolin (an adenylyl cyclase activator).

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the pA₂ or pKB value is calculated to determine the antagonist's potency. This compound was shown to be a surmountable antagonist with pKB values of 7.5-7.7 in this type of assay[1].

GTPγS Binding Assay

Objective: To measure the functional antagonism of a compound at the G-protein level.

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing the sst1 receptor are prepared.

  • Assay Components: Membranes are incubated with a fixed concentration of a sst1 agonist, increasing concentrations of the antagonist (e.g., this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Separation: The membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the pKB value is calculated. For this compound, this assay confirmed its antagonist nature with a pKB of 7.5-7.7[1].

Mandatory Visualization

sst1 Signaling Pathway

sst1_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Somatostatin Somatostatin (Agonist) sst1 sst1 Receptor Somatostatin->sst1 Binds & Activates This compound This compound / Peptide Antagonist This compound->sst1 Binds & Blocks G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to GIRK->Cellular_Response Leads to Ca_channel->Cellular_Response Leads to MAPK->Cellular_Response Leads to experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Conceptual) start Test Compound (this compound or Peptide) binding_assay Radioligand Binding Assay (sst1-expressing membranes) start->binding_assay functional_assay Functional Assays (cAMP, GTPγS) start->functional_assay binding_results Determine Binding Affinity (Ki) & Selectivity binding_assay->binding_results functional_results Determine Antagonist Potency (pKB) & Intrinsic Activity functional_assay->functional_results pk_studies Pharmacokinetic Studies (Animal Models) binding_results->pk_studies Proceed if potent & selective efficacy_studies Efficacy Studies (Disease Models) functional_results->efficacy_studies Proceed if functional antagonist pk_results Determine Bioavailability, Half-life, etc. pk_studies->pk_results efficacy_results Assess Therapeutic Potential efficacy_studies->efficacy_results

References

A Comparative Guide to SRA880 and CYN-154806 for Somatostatin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SRA880 and CYN-154806, two antagonists used in the study of somatostatin receptors. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Introduction

Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (sst1-sst5) that mediate the diverse physiological effects of the peptide hormone somatostatin. Dysregulation of SSTR signaling is implicated in various pathologies, including neuroendocrine tumors, making them attractive therapeutic targets. This compound and CYN-154806 are valuable pharmacological tools for dissecting the roles of specific somatostatin receptor subtypes. This guide outlines their distinct characteristics, binding affinities, and functional effects to inform experimental design and data interpretation.

At a Glance: Key Differences

FeatureThis compoundCYN-154806
Molecular Type Non-peptide small moleculeCyclic octapeptide
Primary Target Somatostatin Receptor 1 (sst1)Somatostatin Receptor 2 (sst2)
Selectivity High selectivity for sst1Primarily sst2, with some affinity for sst5
Reported Activity Competitive AntagonistAntagonist (with some reports of partial agonism in specific assays)

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and CYN-154806 for human somatostatin receptors, as reported in the literature.

Table 1: Binding Affinity of this compound
Receptor SubtypepKdReference
hsst18.0 - 8.1[1]
Other hsst subtypes≤ 6.0[1]

pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.

Table 2: Binding Affinity and Functional Antagonism of CYN-154806
Receptor SubtypepIC50 / pKDpKBReference(s)
hsst15.41-[2][3][4][5][6][7]
hsst28.14 - 8.896.88 - 7.96[2][3][4][5][6][7][8][9]
hsst36.07-[2][3][4][5][6][7]
hsst45.76-[2][3][4][5][6][7]
hsst56.48 (with high affinity noted in some studies)-[2][3][4][5][6][7][8]

pIC50 is the negative logarithm of the concentration that inhibits 50% of radioligand binding. pKB is the negative logarithm of the antagonist dissociation constant determined in functional assays. Higher values indicate greater potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of somatostatin receptors and a typical experimental workflow for characterizing receptor antagonists.

Somatostatin Receptor Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gαi/o Protein SSTR->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Somatostatin Somatostatin (Agonist) Somatostatin->SSTR Binds & Activates Antagonist This compound (sst1) CYN-154806 (sst2) Antagonist->SSTR Binds & Blocks Downstream Downstream Cellular Effects (e.g., Inhibition of Hormone Secretion) cAMP->Downstream

Caption: General signaling pathway of inhibitory somatostatin receptors.

Antagonist Characterization Workflow Start Start: Cells expressing SSTR subtype Binding Radioligand Binding Assay (Determine Ki or IC50) Start->Binding Functional Functional Assay (e.g., cAMP accumulation) Start->Functional Agonist Add Agonist (e.g., Somatostatin) Functional->Agonist Antagonist Add Antagonist (this compound or CYN-154806) Agonist->Antagonist Measure Measure Second Messenger Levels Antagonist->Measure Result Determine Antagonist Potency (pKB or IC50) Measure->Result

Caption: Experimental workflow for antagonist characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols used to characterize this compound and CYN-154806.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the dissociation constant (Kd) or the concentration that inhibits 50% of radioligand binding (IC50) for this compound and CYN-154806 at various somatostatin receptor subtypes.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human somatostatin receptor subtype (hsst1, hsst2, hsst3, hsst4, or hsst5) are commonly used.[1][8]

  • Radioligands: A radiolabeled somatostatin analog, such as [125I]Tyr11-SRIF-14 or [125I]LTT-SRIF-28, is used to label the receptors.[8]

  • Procedure:

    • Cell membranes expressing the receptor of interest are prepared.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (this compound or CYN-154806).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values are calculated. These can be converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation or blockade.

This assay is used to determine the effect of a compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger for somatostatin receptors.

  • Objective: To assess the antagonist activity of this compound or CYN-154806 by measuring their ability to block agonist-induced inhibition of cAMP production.

  • Procedure:

    • Cells expressing the target sst receptor are pre-incubated with the antagonist (this compound or CYN-154806) at various concentrations.

    • Adenylate cyclase is stimulated with forskolin to increase intracellular cAMP levels.

    • A somatostatin agonist is added to inhibit forskolin-stimulated cAMP accumulation.

    • The reaction is stopped, and intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).[1][8]

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the antagonist's potency (pKB) is determined.

This assay measures the activation of G proteins, an early event in the G protein-coupled receptor signaling cascade.

  • Objective: To determine if a compound acts as an agonist or antagonist by measuring its effect on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

  • Procedure:

    • Cell membranes are incubated with the test compound (this compound or CYN-154806) in the presence of [35S]GTPγS.

    • For antagonist testing, membranes are co-incubated with a known agonist.

    • The binding of [35S]GTPγS to G proteins is measured by scintillation counting after separation of bound and free radioligand.[1][9]

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while the ability to block agonist-stimulated binding indicates antagonist activity.

Conclusion

This compound and CYN-154806 are distinct and highly valuable tools for investigating the somatostatin system. This compound's selectivity for sst1 makes it the compound of choice for studying the specific roles of this receptor subtype.[1] In contrast, CYN-154806 is a potent antagonist of the sst2 receptor, a subtype frequently implicated in the pathophysiology of neuroendocrine tumors.[2][3][4][5][6][7][9] Researchers should be mindful of CYN-154806's affinity for sst5 and its potential for partial agonism in certain cellular contexts.[8] The selection between these two compounds should be guided by the specific somatostatin receptor subtype under investigation and the experimental system being utilized. Careful consideration of the data and protocols presented in this guide will facilitate robust and reliable research into the complex biology of somatostatin.

References

Validating SRA880 Antagonist Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antagonist activity of SRA880, a selective somatostatin receptor subtype 1 (sst1) antagonist, with an alternative compound, Cyclosomatostatin. We present supporting experimental data, detailed methodologies for key assays, and visualizations to aid in the understanding of their mechanisms of action.

Introduction to this compound and its Target

This compound is a non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst1), a G protein-coupled receptor (GPCR).[1] Somatostatin receptors are involved in a wide range of physiological processes, and their modulation is a key area of interest for therapeutic development. This compound's selectivity for the sst1 subtype makes it a valuable tool for elucidating the specific roles of this receptor.

The sst1 receptor, like other somatostatin receptors, is coupled to inhibitory G proteins (Gi/o). Activation of the sst1 receptor by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates cellular functions such as hormone secretion and neurotransmission. As a competitive antagonist, this compound binds to the sst1 receptor and blocks the binding of somatostatin, thereby preventing the downstream signaling events.[1]

This compound Mechanism of Action cluster_membrane Cell Membrane sst1 sst1 Receptor Gi_inactive Gi (inactive) sst1->Gi_inactive Activates ac Adenylyl Cyclase cAMP cAMP ac->cAMP Converts ATP to Somatostatin Somatostatin Somatostatin->sst1 Binds This compound This compound This compound->sst1 Blocks Gi_active Gi (active) Gi_inactive->Gi_active Gi_active->ac Inhibits ATP ATP Cellular_Response Cellular_Response cAMP->Cellular_Response Modulates

Figure 1. this compound signaling pathway antagonism.

Comparative In Vitro Performance

The antagonist activity of this compound has been characterized in various in vitro assays and compared here with Cyclosomatostatin, a non-selective somatostatin receptor antagonist.

CompoundTarget(s)Assay TypeParameterValueReference
This compound sst1 Radioligand BindingpKd (native receptors)7.8 - 8.6[1]
Radioligand BindingpKd (human recombinant)8.0 - 8.1[1]
cAMP AccumulationpKB7.5 - 7.7[1]
GTPγS BindingpKB7.5 - 7.7[1]
Luciferase ReporterpKB7.5 - 7.7[1]
Cyclosomatostatin sst1, sst2, sst3, sst4, sst5Radioligand BindingKi (sst1)1000 nM[2]
(non-selective)Functional AssaysInhibits SSTR1 signaling-[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or pKd) of this compound and Cyclosomatostatin for the sst1 receptor.

Materials:

  • Cell membranes expressing the human sst1 receptor.

  • Radioligand (e.g., 125I-labeled somatostatin analog).

  • Test compounds (this compound, Cyclosomatostatin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency (IC50 or pKB) of this compound and Cyclosomatostatin at the sst1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human sst1 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Somatostatin (agonist).

  • Test compounds (this compound, Cyclosomatostatin).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of somatostatin in the presence of forsklin.

  • Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Objective: To assess the ability of this compound and Cyclosomatostatin to antagonize agonist-stimulated G protein activation.

Materials:

  • Cell membranes expressing the human sst1 receptor.

  • [35S]GTPγS.

  • GDP.

  • Somatostatin (agonist).

  • Test compounds (this compound, Cyclosomatostatin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

  • Incubate cell membranes with varying concentrations of the test compound in the presence of GDP.

  • Add a fixed concentration of somatostatin to stimulate G protein activation.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for a specific time (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Determine the IC50 of the antagonist by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.

Luciferase Reporter Gene Assay

This assay utilizes a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE) to measure changes in gene expression downstream of cAMP signaling.

Objective: To evaluate the antagonist activity of this compound and Cyclosomatostatin on sst1 receptor-mediated gene transcription.

Materials:

  • Cells co-transfected with the human sst1 receptor and a CRE-luciferase reporter construct.

  • Somatostatin (agonist).

  • Test compounds (this compound, Cyclosomatostatin).

  • Luciferase assay reagent.

Procedure:

  • Plate the transfected cells in a multi-well plate.

  • Pre-treat the cells with different concentrations of the test compound.

  • Stimulate the cells with somatostatin.

  • Incubate for a period sufficient for gene expression (e.g., 4-6 hours).

  • Lyse the cells and measure luciferase activity using a luminometer after adding the luciferase assay reagent.

  • Calculate the inhibition of agonist-induced luciferase expression and determine the IC50 of the antagonist.

In Vitro Antagonist Validation Workflow cluster_assays In Vitro Assays cluster_params Determined Parameters Binding Radioligand Binding Assay Ki Binding Affinity (Ki) Binding->Ki Mechanism Mechanism of Action Binding->Mechanism cAMP cAMP Accumulation Assay IC50 Functional Potency (IC50) cAMP->IC50 GTP GTPγS Binding Assay GTP->IC50 Luciferase Luciferase Reporter Assay Luciferase->IC50 Compound Test Compound (e.g., this compound) Compound->Binding Compound->cAMP Compound->GTP Compound->Luciferase

Figure 2. General workflow for in vitro antagonist characterization.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and selective antagonist of the sst1 receptor. Its high affinity and functional antagonism have been consistently shown across multiple in vitro assay platforms. In comparison, Cyclosomatostatin is a non-selective somatostatin receptor antagonist with significantly lower affinity for the sst1 receptor. The detailed experimental protocols and workflow diagrams provided herein offer a comprehensive framework for researchers to validate and compare the in vitro activity of sst1 receptor antagonists. The selectivity of this compound makes it a superior tool for targeted studies of sst1 receptor function.

References

Confirming Sst1 Receptor Blockade by SRA880 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vivo methodologies to confirm the blockade of the somatostatin receptor subtype 1 (sst1) by the selective, non-peptide antagonist, SRA880. We present a comparative analysis of key experimental approaches, including receptor occupancy studies and functional assays, and provide detailed protocols to facilitate their implementation. Furthermore, we will compare this compound with other potential sst1 receptor modulators where data is available.

Introduction to this compound and the Sst1 Receptor

This compound is a potent and selective antagonist for the sst1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission and hormonal regulation.[1] The sst1 receptor is of significant interest as a therapeutic target for a range of disorders. Confirming target engagement and functional blockade in a living system is a critical step in the preclinical development of any sst1 antagonist.

The sst1 receptor is known to function as an inhibitory autoreceptor, regulating the release of somatostatin. Blockade of this receptor is expected to increase the release of somatostatin, which can then act on other somatostatin receptor subtypes.

Core Methodologies for In Vivo Confirmation of Sst1 Blockade

Two primary in vivo approaches are essential for confirming sst1 receptor blockade by this compound:

  • Receptor Occupancy (RO) Assays: These assays directly measure the binding of this compound to the sst1 receptor in the target tissue, providing a quantitative measure of target engagement.

  • Functional Assays: These experiments assess the physiological consequences of sst1 receptor blockade, such as alterations in neurotransmitter release or behavioral changes.

Section 1: Receptor Occupancy Studies

Receptor occupancy studies are fundamental to demonstrating that this compound reaches its target in vivo and binds to the sst1 receptor at relevant doses. These studies can be performed using either in vivo or ex vivo techniques.[2][3]

In Vivo Receptor Occupancy

This method involves administering a radiolabeled tracer that binds to the sst1 receptor after the administration of this compound. The displacement of the radiotracer by this compound is then measured to determine the percentage of receptor occupancy.

Ex Vivo Receptor Occupancy

In this approach, the animal is first treated with this compound. Subsequently, the brain or other target tissues are collected, and the binding of a radiolabeled ligand to the sst1 receptors is measured in tissue homogenates or on tissue sections (autoradiography).

Comparative Summary of Receptor Occupancy Methods

Method Principle Advantages Disadvantages
In Vivo RO Competitive binding between unlabeled this compound and a radiolabeled sst1 ligand in the living animal.[2]Provides a direct measure of receptor binding in the intact physiological system.Requires a suitable radiolabeled sst1 tracer with good in vivo properties. Can be technically challenging.
Ex Vivo RO Measurement of available sst1 binding sites in tissues isolated from this compound-treated animals.[3][4]Technically more straightforward than in vivo RO. Allows for detailed regional analysis of receptor occupancy.Does not account for potential post-mortem artifacts.
Experimental Protocol: Ex Vivo Receptor Occupancy of sst1 by this compound

This protocol outlines a general procedure for determining the ex vivo receptor occupancy of this compound in the rodent brain.

Materials:

  • This compound

  • Vehicle for this compound administration

  • Radiolabeled sst1 receptor ligand (e.g., [125I]-Tyr11-SRIF-14, though a selective sst1 radioligand would be ideal)

  • Scintillation counter or phosphor imaging system

  • Rodents (e.g., mice or rats)

  • Standard laboratory equipment for tissue homogenization and protein quantification.

Procedure:

  • Animal Dosing: Administer various doses of this compound (and a vehicle control group) to the animals via the desired route (e.g., intraperitoneal, oral). The timing of tissue collection should be based on the pharmacokinetic profile of this compound.

  • Tissue Collection: At the designated time point, euthanize the animals and rapidly dissect the brain or other target tissues.

  • Tissue Processing:

    • For Homogenate Binding: Homogenize the tissue in an appropriate buffer.

    • For Autoradiography: Freeze the tissue and cut thin sections using a cryostat.

  • Radioligand Binding:

    • Homogenate Binding: Incubate a fixed amount of tissue homogenate with a saturating concentration of the radiolabeled sst1 ligand. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sst1 ligand.

    • Autoradiography: Incubate the tissue sections with the radiolabeled sst1 ligand.

  • Washing and Detection: Wash the samples to remove unbound radioligand. Measure the bound radioactivity using a scintillation counter (for homogenates) or a phosphor imager (for sections).

  • Data Analysis: Calculate the specific binding of the radioligand in the this compound-treated groups and compare it to the vehicle-treated group to determine the percentage of receptor occupancy for each dose of this compound.

Logical Workflow for Receptor Occupancy Study

G cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase animal_dosing Animal Dosing (this compound or Vehicle) tissue_collection Tissue Collection (e.g., Brain) animal_dosing->tissue_collection tissue_processing Tissue Processing (Homogenization or Sectioning) tissue_collection->tissue_processing radioligand_incubation Radioligand Incubation (e.g., [125I]-sst1 ligand) tissue_processing->radioligand_incubation washing Washing radioligand_incubation->washing detection Detection (Scintillation Counting or Autoradiography) washing->detection data_analysis Data Analysis (% Receptor Occupancy Calculation) detection->data_analysis

Caption: Workflow for an ex vivo receptor occupancy study.

Section 2: In Vivo Functional Assays

Functional assays are crucial for demonstrating that the binding of this compound to the sst1 receptor translates into a measurable biological effect.

Microdialysis for Somatostatin Release

Given that sst1 acts as an autoreceptor, a key functional consequence of its blockade by this compound is an increase in the release of somatostatin. In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters and neuropeptides in specific brain regions of freely moving animals.[5][6]

Comparative Summary of this compound vs. Other sst1 Modulators in a Functional Assay

Compound Class Expected Effect on Somatostatin Release Rationale
This compound sst1 AntagonistIncreaseBlockade of the inhibitory sst1 autoreceptor.
CH-275 sst1 AgonistDecreaseActivation of the inhibitory sst1 autoreceptor.
Vehicle ControlNo changeBaseline measurement.
Experimental Protocol: In Vivo Microdialysis for Somatostatin Release

This protocol provides a general framework for a microdialysis experiment to assess the effect of this compound on somatostatin release in the rat striatum.

Materials:

  • This compound

  • Vehicle for this compound

  • Microdialysis probes and surgical implantation equipment

  • Freely moving animal system

  • High-performance liquid chromatography (HPLC) or a sensitive immunoassay for somatostatin quantification

  • Rats

Procedure:

  • Surgical Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum) of the anesthetized rat. Allow the animal to recover from surgery.

  • Baseline Collection: On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

  • Drug Administration: Administer this compound or vehicle to the animal.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Sample Analysis: Analyze the concentration of somatostatin in the dialysate samples using a validated analytical method.

  • Data Analysis: Express the somatostatin levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.

Experimental Workflow for Microdialysis Study

G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis probe_implantation Microdialysis Probe Implantation recovery Animal Recovery probe_implantation->recovery baseline_collection Baseline Dialysate Collection recovery->baseline_collection drug_administration This compound/Vehicle Administration baseline_collection->drug_administration post_drug_collection Post-Administration Sample Collection drug_administration->post_drug_collection sample_analysis Somatostatin Quantification (e.g., Immunoassay) post_drug_collection->sample_analysis data_analysis Data Analysis (% Change from Baseline) sample_analysis->data_analysis

Caption: Workflow for an in vivo microdialysis experiment.

Section 3: Sst1 Receptor Signaling Pathway

Understanding the signaling pathway of the sst1 receptor is crucial for interpreting the results of in vivo studies. The sst1 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, somatostatin, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Sst1 Receptor Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular somatostatin Somatostatin sst1 sst1 Receptor somatostatin->sst1 Activates This compound This compound This compound->sst1 Blocks g_protein Gi/o Protein sst1->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase cellular_response Inhibition of Cellular Function camp->cellular_response Leads to

References

Validating the Function of SRA880: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key biochemical assays for validating the function of SRA880, a pioneering non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst(1)). The following sections detail the experimental protocols and comparative data necessary to characterize the binding and functional activity of this compound and similar compounds, facilitating robust drug development and research applications.

Introduction to this compound and the sst(1) Receptor

This compound is a significant tool in pharmacology as the first-in-class non-peptide antagonist with high affinity and selectivity for the sst(1) receptor.[1] The sst(1) receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin (SRIF), primarily couples to pertussis toxin-sensitive Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The receptor can also signal through pertussis toxin-insensitive pathways, stimulating phosphotyrosine phosphatase and the Na+/H+ exchanger. Understanding the interaction of antagonists like this compound with this receptor is crucial for elucidating its physiological roles and therapeutic potential.

Comparative Analysis of sst(1) Receptor Antagonists

To objectively evaluate the performance of this compound, its biochemical profile is compared with cyclosomatostatin, a non-selective peptide-based somatostatin receptor antagonist.[3]

CompoundTypeSelectivitysst(1) Binding Affinity (pKd/pKi)Functional Antagonism (pKB/pA2)
This compound Non-peptidesst(1) selective8.0 - 8.1 (recombinant human)[1]7.5 - 7.7[1]
Cyclosomatostatin PeptideNon-selectiveNot specifically reported for sst(1) in functional antagonist assaysNot specifically reported for sst(1) in functional antagonist assays

Note: While cyclosomatostatin is a known somatostatin receptor antagonist, specific high-affinity binding and functional antagonism data for the sst(1) receptor are not as extensively published as for this compound, underscoring this compound's importance as a selective tool. Some studies have indicated that cyclosomatostatin can have opioid agonist effects in certain preparations.[4]

Key Biochemical Assays for Functional Validation

The following four assays are fundamental for characterizing the interaction of this compound and other ligands with the sst(1) receptor.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the sst(1) receptor. It is typically performed as a competition assay where the test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • CHO-K1 or HEK293 cells stably expressing the human sst(1) receptor are cultured to ~80% confluency.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.[5]

  • Binding Assay:

    • Assays are performed in a 96-well plate in a total volume of 200-250 µL.

    • Membrane homogenate (typically 3-20 µg of protein) is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-[Tyr¹¹]-SRIF-14) and varying concentrations of the unlabeled test compound.[1][5]

    • The assay buffer typically contains 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA.[1]

    • Incubation is carried out at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Unifilter GF/C) to separate bound from free radioligand.

    • Filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values are determined by non-linear regression analysis, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Experimental Protocol:

  • Cell Culture:

    • CHO-K1 or HEK293 cells expressing the sst(1) receptor are seeded in 96-well plates and grown to near confluency.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for 15-30 minutes at room temperature.

    • A fixed concentration of an sst(1) agonist (e.g., somatostatin-14) is added, followed immediately by a stimulator of adenylyl cyclase, forskolin (typically 1-10 µM).[6][7] A phosphodiesterase inhibitor like IBMX (0.1-0.5 mM) is often included to prevent cAMP degradation.[8]

    • The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection:

    • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[8]

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

    • IC₅₀ values for the antagonist are determined, and Schild analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's potency.[9][10]

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins, a proximal event in GPCR signaling. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Experimental Protocol:

  • Membrane Preparation:

    • Cell membranes expressing the sst(1) receptor are prepared as described for the radioligand binding assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate in a buffer containing HEPES, MgCl₂, NaCl, and GDP.

    • Membranes are pre-incubated with varying concentrations of the antagonist.

    • A fixed concentration of an sst(1) agonist is added, followed by [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[11][12]

    • The reaction is incubated at 30°C for 30-60 minutes.

  • Separation and Detection:

    • The reaction is terminated by filtration through a filter plate, and the bound [³⁵S]GTPγS is quantified by scintillation counting.[13]

  • Data Analysis:

    • The inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist is measured to determine its IC₅₀ value.

Luciferase Reporter Gene Assay

This cell-based assay provides a downstream readout of receptor activation by measuring the transcription of a reporter gene (luciferase) linked to a response element that is modulated by the sst(1) signaling pathway (e.g., a cAMP response element, CRE).[14][15][16][17][18]

Experimental Protocol:

  • Cell Transfection:

    • HEK293 cells are co-transfected with an expression vector for the human sst(1) receptor and a reporter plasmid containing the luciferase gene under the control of a CRE promoter.

  • Assay Procedure:

    • Transfected cells are seeded in a 96-well plate.

    • Cells are pre-treated with different concentrations of the antagonist.

    • An sst(1) agonist is added to the wells, along with forskolin to stimulate the cAMP pathway.

    • The plate is incubated for a period sufficient for gene transcription and protein expression (typically 4-6 hours).

  • Luciferase Activity Measurement:

    • A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

    • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The ability of the antagonist to block the agonist-mediated change in luciferase expression is quantified to determine its potency.

Visualizing the Molecular and Experimental Frameworks

To further clarify the concepts discussed, the following diagrams illustrate the sst(1) receptor signaling pathway and a generalized workflow for the biochemical validation of an sst(1) antagonist.

sst1_signaling_pathway cluster_membrane Cell Membrane sst1 sst(1) Receptor gi Gi Protein sst1->gi Activates ac Adenylyl Cyclase cAMP cAMP ac->cAMP Converts gi->ac Inhibits SRIF Somatostatin (SRIF) SRIF->sst1 Binds & Activates This compound This compound This compound->sst1 Binds & Blocks ATP ATP ATP->ac PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->CellularResponse Phosphorylates Targets

Caption: The sst(1) receptor signaling pathway.

experimental_workflow start Start cell_prep Prepare Cells/Membranes Expressing sst(1) Receptor start->cell_prep assay_setup Set up Assay Plate: - Cells/Membranes - Test Compound (Antagonist) - Agonist - Detection Reagents cell_prep->assay_setup incubation Incubate at Specific Temperature & Time assay_setup->incubation detection Measure Signal (Radioactivity, Luminescence, etc.) incubation->detection data_analysis Data Analysis: - Calculate IC50/Ki/pA2 - Generate Dose-Response Curves detection->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for antagonist validation.

Conclusion

The biochemical assays detailed in this guide provide a robust framework for the functional validation of this compound and other sst(1) receptor antagonists. By employing these standardized protocols, researchers can obtain reliable and comparable data on compound affinity, potency, and mechanism of action. This information is indispensable for advancing our understanding of sst(1) receptor pharmacology and for the development of novel therapeutics targeting this important receptor.

References

Comparative Analysis of SRA880: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SRA880, a selective non-peptide somatostatin receptor subtype 1 (sst(1)) antagonist, with other relevant compounds. The focus of this analysis is on the cross-reactivity profiles, supported by experimental data and detailed methodologies to aid in the objective assessment of these compounds for research and development purposes.

Introduction to this compound

This compound is the first-in-class non-peptide, selective antagonist for the somatostatin receptor subtype 1 (sst(1)).[1] It exhibits high affinity for the sst(1) receptor across various species, including humans, monkeys, rats, and mice.[1] this compound acts as a competitive antagonist and is a valuable tool for characterizing the physiological and pathological roles of the sst(1) receptor.[1] Understanding its cross-reactivity is crucial for interpreting experimental results and predicting potential off-target effects.

Cross-Reactivity Profile of this compound and Alternatives

The selectivity of a receptor antagonist is a critical parameter. The following table summarizes the binding affinities (expressed as pKd or Ki) of this compound and other somatostatin receptor ligands for the five somatostatin receptor subtypes and the dopamine D4 receptor, a known off-target interaction for this compound.[1]

Compoundsst(1)sst(2)sst(3)sst(4)sst(5)Dopamine D4
This compound pKd: 8.0-8.1pKd: ≤ 6.0pKd: ≤ 6.0pKd: ≤ 6.0pKd: ≤ 6.0Moderate Affinity (data not quantified in source)[1]
Cyclosomatostatin Potent Antagonist-----
PRL 3195 Ki: 1000 nMKi: 17 nMKi: 66 nMKi: 1000 nMKi: 6 nM-

Note: A higher pKd value indicates a higher binding affinity. Lower Ki values indicate higher affinity. Data for Cyclosomatostatin and PRL 3195 are included as examples of other somatostatin receptor ligands, though they are not direct sst(1)-selective comparators to this compound.[2] Direct, head-to-head cross-reactivity studies of this compound with other selective sst(1) antagonists are limited in the public domain.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's function and the methods used to characterize it, the following diagrams illustrate the sst(1) receptor signaling pathway and a typical experimental workflow for assessing antagonist binding.

sst1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin sst1 sst(1) Receptor SST->sst1 Binds This compound This compound This compound->sst1 Blocks G_protein Gi/o Protein sst1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Functions PKA->Cellular_Response Leads to

Caption: Sst(1) receptor signaling pathway and the antagonistic action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing sst(1) receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate membranes with Radiolabeled Ligand & This compound (or alternative) Membrane_Prep->Incubation Separation Separate bound from free radioligand (Filtration) Incubation->Separation Detection Quantify radioactivity Separation->Detection Binding_Curve Generate competitive binding curve Detection->Binding_Curve Ki_Calc Calculate Ki or pKd values Binding_Curve->Ki_Calc

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cross-reactivity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • CHO-K1 cells stably expressing the human recombinant sst(1), sst(2), sst(3), sst(4), or sst(5) receptors are cultured in appropriate media.

    • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with a specific radioligand (e.g., ¹²⁵I-labeled somatostatin analog) at a concentration close to its Kd.

    • A range of concentrations of the unlabeled competitor (e.g., this compound or an alternative compound) is added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

    • The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to generate a competition binding curve.

    • The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the downstream signaling of G-protein coupled receptors that modulate adenylate cyclase activity.

  • Cell Culture and Stimulation:

    • Cells expressing the receptor of interest are seeded in a multi-well plate.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin, a direct activator of adenylate cyclase, is added to stimulate cAMP production.

    • The cells are then treated with a range of concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of an agonist (e.g., somatostatin).

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.

  • Data Analysis:

    • The data are plotted as the percentage of inhibition of the agonist-induced cAMP accumulation versus the antagonist concentration.

    • The IC₅₀ is determined, and the Schild equation can be used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

GTPγS Binding Assay

This assay measures the activation of G-proteins, an early event in GPCR signaling.

  • Membrane Preparation:

    • Cell membranes are prepared as described for the radioligand binding assay.

  • Binding Reaction:

    • Membranes are incubated in an assay buffer containing GDP, a non-hydrolyzable GTP analog ([³⁵S]GTPγS), an agonist, and varying concentrations of the antagonist (this compound).

    • The agonist stimulates the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.

  • Separation and Detection:

    • The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis:

    • The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the IC₅₀ is determined.

Conclusion

This compound is a highly selective sst(1) receptor antagonist with significantly lower affinity for other somatostatin receptor subtypes.[1] Its primary off-target interaction is with the dopamine D4 receptor.[1] The provided experimental protocols offer a framework for conducting cross-reactivity studies to compare this compound with other compounds. For researchers in drug development, a thorough understanding of the cross-reactivity profile of a lead compound like this compound is paramount for predicting its therapeutic window and potential side effects. The data and methodologies presented in this guide are intended to facilitate an objective and data-driven comparison of this compound with alternative molecules.

References

SRA880 Versus Genetic Knockdown of sst1: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological antagonist SRA880 and genetic knockdown techniques for the somatostatin receptor subtype 1 (sst1). While direct comparative studies are limited, this document synthesizes available data to offer an objective overview of their respective mechanisms and reported effects.

Introduction

The somatostatin receptor subtype 1 (sst1) is a G protein-coupled receptor involved in a variety of physiological processes, making it a target of interest for therapeutic intervention. Two primary methods for inhibiting sst1 function are through pharmacological antagonism and genetic knockdown. This compound is the first reported non-peptide, selective antagonist for the sst1 receptor[1]. Genetic knockdown, on the other hand, involves the reduction or complete elimination of sst1 expression through techniques such as gene knockout (KO) or RNA interference (siRNA). This guide will compare the efficacy and methodological considerations of these two approaches based on available scientific literature.

Mechanism of Action

This compound: Pharmacological Antagonism

This compound functions as a competitive antagonist at the sst1 receptor[1]. This means that it binds to the receptor at the same site as the endogenous ligand, somatostatin, but does not activate the receptor. By occupying the binding site, this compound prevents somatostatin from binding and initiating downstream signaling cascades. In vitro studies have demonstrated that this compound is a surmountable antagonist, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist[1].

Genetic Knockdown: Reduction of Receptor Expression

Genetic knockdown techniques aim to reduce the cellular levels of the sst1 receptor itself.

  • Gene Knockout (KO): This method involves the permanent deletion of the Sstr1 gene, leading to a complete and systemic absence of the sst1 receptor throughout the organism's life.

  • RNA interference (siRNA): This technique uses small interfering RNAs to target and degrade the messenger RNA (mRNA) that codes for the sst1 receptor. This results in a transient and often incomplete reduction in receptor expression, the efficacy and duration of which depend on the specific siRNA sequence and delivery method.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the effects observed in sst1 genetic knockdown models. It is important to note that these data are from different studies and experimental systems, and therefore direct comparison should be made with caution.

Table 1: In Vitro Characterization of this compound [1]

ParameterSpeciesReceptor TypeValue
Binding Affinity (pKd) HumanRecombinant sst18.0-8.1
RatNative cerebral cortex7.8-8.6
MouseNative cerebral cortex7.8-8.6
MonkeyNative cerebral cortex7.8-8.6
Functional Antagonism (pKB) -SRIF-induced cAMP inhibition7.5-7.7
-SRIF-stimulated GTPγS binding7.5-7.7
-SRIF-stimulated luciferase expression7.5-7.7

Table 2: Reported Phenotypes of sst1 Genetic Knockdown Mice

PhenotypeModelObservationReference
Somatostatinergic Transmission sst1 Knockout MiceIncreased retinal levels of somatostatin (SRIF); Increased expression of sst2 receptors.[2]
Neurochemical Changes sst1/sst5 Double Knockout MiceMimics some neurochemical changes of Huntington's disease models.[3][4]

Signaling Pathways

sst1 Receptor Signaling

The sst1 receptor, like other somatostatin receptors, is a G protein-coupled receptor (GPCR). Upon activation by somatostatin, it primarily couples to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can influence various downstream cellular processes, including hormone secretion and cell proliferation.

sst1_signaling cluster_membrane Cell Membrane sst1 sst1 Receptor gi Gi/Go Protein sst1->gi Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts somatostatin Somatostatin somatostatin->sst1 Binds & Activates gi->ac Inhibits atp ATP atp->ac downstream Downstream Cellular Effects camp->downstream Regulates

Figure 1. Simplified sst1 receptor signaling pathway.

Comparative Intervention Workflow

The following diagram illustrates the distinct points of intervention for this compound and genetic knockdown within the biological workflow from gene to protein function.

intervention_workflow gene Sstr1 Gene mrna sst1 mRNA gene->mrna Transcription protein sst1 Receptor Protein mrna->protein Translation func Receptor Function (Signaling) protein->func Leads to knockdown Genetic Knockdown (KO or siRNA) knockdown->gene Targets (KO) knockdown->mrna Targets (siRNA) This compound This compound This compound->protein Binds & Inhibits

Figure 2. Points of intervention for this compound and genetic knockdown.

Experimental Protocols

This compound In Vitro Assays

The following are generalized protocols based on the characterization of this compound[1].

Radioligand Binding Assay:

  • Prepare cell membranes from cells expressing the sst1 receptor.

  • Incubate the membranes with a constant concentration of a radiolabeled sst1 ligand (e.g., [125I]-SRIF) and varying concentrations of this compound.

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of bound ligand.

  • Calculate the inhibitory constant (Ki) from the competition binding curves.

cAMP Accumulation Assay:

  • Culture cells expressing the sst1 receptor.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a sst1 agonist (e.g., somatostatin).

  • After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).

  • Determine the antagonist's potency (pKB) from the inhibition of the agonist-induced decrease in cAMP levels.

sst1 Genetic Knockdown

Generation of sst1 Knockout Mice (General Steps):

  • Design a targeting vector containing a selectable marker to replace a critical exon of the Sstr1 gene.

  • Introduce the targeting vector into embryonic stem (ES) cells.

  • Select for ES cells that have undergone homologous recombination.

  • Inject the targeted ES cells into blastocysts and implant them into pseudopregnant female mice.

  • Screen the resulting chimeric offspring for germline transmission of the targeted allele.

  • Breed heterozygous mice to generate homozygous sst1 knockout mice.

siRNA-mediated Knockdown in Cell Culture (General Protocol):

  • Design and synthesize siRNAs targeting the sst1 mRNA sequence.

  • Culture the desired cell line expressing sst1.

  • Transfect the cells with the sst1-specific siRNA using a suitable transfection reagent.

  • As a control, transfect a separate group of cells with a non-targeting (scrambled) siRNA.

  • After a specified incubation period (e.g., 24-72 hours), harvest the cells.

  • Assess the knockdown efficiency by measuring sst1 mRNA levels (e.g., via qRT-PCR) or protein levels (e.g., via Western blot or flow cytometry).

Comparison of Efficacy and Application

FeatureThis compound (Pharmacological Antagonist)Genetic Knockdown (KO/siRNA)
Mechanism Reversible binding to the receptor, blocking ligand access.Reduction or elimination of receptor protein expression.
Specificity High for sst1, with some off-target effects possible at high concentrations.High for the targeted gene; potential for off-target effects with siRNA.
Reversibility Reversible upon washout of the compound.Irreversible for KO; transient for siRNA.
Systemic vs. Local Can be administered systemically or locally.KO is systemic; siRNA can be targeted to specific tissues or cell types with appropriate delivery methods.
Temporal Control Acute and dose-dependent control of receptor function.Chronic (KO) or delayed and transient (siRNA) loss of function.
Developmental Effects Can be administered at any life stage.KO can lead to developmental compensatory mechanisms.
Translational Potential High, as it represents a potential therapeutic modality.KO is a research tool; siRNA has therapeutic potential but faces delivery challenges.

Conclusion

This compound and genetic knockdown of sst1 are both valuable tools for studying the function of this receptor. This compound offers acute, reversible, and dose-dependent antagonism, making it well-suited for pharmacological studies and as a potential therapeutic agent. Genetic knockdown, particularly through gene knockout, provides a model for the complete and chronic absence of the receptor, which is invaluable for understanding its role in development and long-term physiological processes. The choice between these two approaches will depend on the specific research question, the desired level of temporal and spatial control, and the experimental system being used. The lack of direct comparative efficacy studies highlights an important area for future research to fully elucidate the nuances of these two powerful inhibitory methods.

References

SRA880: A Comparative Performance Analysis Against Known sst(1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of SRA880, a selective non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). The following sections present a comparative analysis of this compound against other known sst(1) receptor antagonists, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Performance Comparison

The following table summarizes the binding affinity of this compound and other relevant sst(1) receptor antagonists. The data presented is compiled from publicly available studies. It is important to note that direct comparison of absolute values between compounds tested in different studies may be limited by variations in experimental conditions.

CompoundReceptor TargetAssay TypeReported Affinity (pKd/pKi)SpeciesReference
This compound sst(1)Radioligand Binding8.0-8.1 (pKd)Human[1]
SST1 receptor antagonist-1sst(1)Radioligand Binding8.79 (pKd)Human[2]
Cyclosomatostatinsst(1) and other sst subtypesRadioligand BindingNot specified for sst(1) aloneNot specified[3]

Note: pKd is the negative logarithm of the dissociation constant (Kd), and pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize sst(1) receptor antagonists are provided below. These protocols are synthesized from established methods in the field.

Radioligand Binding Assay for sst(1) Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds for the sst(1) receptor expressed in a recombinant cell line (e.g., CHO-K1 cells).

Materials:

  • CHO-K1 cells stably transfected with the human sst(1) receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, Geneticin).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

  • Radioligand: [¹²⁵I]-Somatostatin-14 or other suitable sst(1)-selective radioligand.

  • Non-specific binding control: High concentration of a non-labeled sst(1) ligand (e.g., 1 µM Somatostatin-14).

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture sst(1)-expressing CHO-K1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of the test compound at various dilutions.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This protocol describes a functional assay to measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing the sst(1) receptor.

Materials:

  • sst(1)-expressing cells (e.g., CHO-K1).

  • Assay medium (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • sst(1) receptor agonist (e.g., Somatostatin-14).

  • Test antagonist compounds (e.g., this compound).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Preparation:

    • Seed the sst(1)-expressing cells in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the culture medium with assay medium.

  • Antagonist Incubation:

    • Add various concentrations of the test antagonist to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of the sst(1) agonist (typically the EC₈₀ concentration) to the wells.

    • Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value of the antagonist (the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation).

    • Calculate the pA₂ or pK(B) value to quantify the potency of the antagonist. This compound has reported pK(B) values of 7.5-7.7 in this type of assay.[1]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to sst(1) receptor signaling and the experimental workflow for antagonist characterization.

sst1_signaling_pathway cluster_membrane Cell Membrane sst1 sst(1) Receptor gi Gi Protein sst1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits cAMP cAMP ac->cAMP Converts SRIF Somatostatin (SRIF) (Agonist) SRIF->sst1 Binds and Activates This compound This compound (Antagonist) This compound->sst1 Binds and Blocks ATP ATP ATP->ac experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare sst(1) Receptor Membranes b2 Incubate Membranes with Radioligand and this compound b1->b2 b3 Separate Bound and Free Radioligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Binding Affinity (pKd / pKi) b4->b5 f1 Culture sst(1)-expressing Cells f2 Pre-incubate with this compound f1->f2 f3 Stimulate with Agonist and Forskolin f2->f3 f4 Measure Intracellular cAMP Levels f3->f4 f5 Calculate Functional Potency (pKB / pA2) f4->f5

References

Safety Operating Guide

Navigating the Disposal of SRA880: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before handling SRA880, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. In the event of accidental contact, follow these general first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention if irritation develops or persists.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

This compound Chemical Profile

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for a preliminary assessment but is not a substitute for a complete SDS.

PropertyValue
Chemical Formula C26H32N4O4
Molecular Weight 464.57 g/mol
Synonyms NVP-SRA880, SRA 880
Appearance Not specified in available resources
Solubility Not specified in available resources
Hazard Classification Not classified in available resources

Step-by-Step Disposal Protocol for this compound

In the absence of a specific SDS for this compound, a conservative approach to disposal is required. Laboratory personnel should treat the compound as a potentially hazardous chemical unless a qualified professional from your institution's EHS office determines it to be non-hazardous.[1]

Step 1: Hazardous Waste Determination

The first crucial step is to determine if this compound should be classified as hazardous waste.[1][2] This assessment should be conducted by a qualified individual, such as a Chemical Hygiene Officer or a member of the EHS department. The determination is typically based on the following characteristics:[2][3]

  • Ignitability: The ability to create fire under certain conditions.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or release toxic gases when mixed with other substances.

  • Toxicity: The potential to cause harm if ingested, inhaled, or absorbed through the skin.

If a Safety Data Sheet is available, and you would be hesitant to eat, drink, or wear the material, it is likely a hazardous waste.[4]

Step 2: Segregation and Collection of Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions.[5]

  • Solid this compound Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated, properly labeled, and sealed container.

  • Liquid this compound Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other incompatible waste streams.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After thorough cleaning, deface the original label before disposing of the container according to institutional guidelines.[6]

Step 3: Labeling and Storage

All waste containers must be clearly and accurately labeled.[7] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents.

  • The approximate quantities of each component.

  • The date of accumulation.

  • The name of the principal investigator or laboratory.

Store the waste in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[5][8][9]

Step 4: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8] Do not dispose of this compound or its containers in the regular trash or pour it down the drain unless explicitly approved by your EHS office.[10]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

SRA880_Disposal_Workflow start Start: this compound Waste Generated assess_hazard Is an SDS with disposal guidance available? start->assess_hazard consult_ehs Consult Institutional EHS for Hazard Determination assess_hazard->consult_ehs No follow_sds Follow specific disposal procedures in SDS assess_hazard->follow_sds Yes is_hazardous Is the waste determined to be hazardous? consult_ehs->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No collect_waste Collect in a designated, labeled hazardous waste container is_hazardous->collect_waste Yes end End: Proper Disposal follow_sds->end non_hazardous_disposal->end store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Arrange for pickup by EHS store_waste->request_pickup request_pickup->end

Caption: Decision workflow for the disposal of this compound.

By following these general guidelines and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling SRA880

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for handling S-RA880 in a research laboratory setting. A specific Safety Data Sheet (SDS) for S-RA880 was not publicly available at the time of this writing. The information herein is based on standard laboratory safety protocols for research chemicals with unknown toxicological properties. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and obtain a substance-specific SDS from the supplier before handling S-RA880.

Immediate Safety and Operational Information

S-RA880 is a non-peptide somatostatin sst(1) receptor antagonist intended for research use only.[1][2] While it may be shipped as a non-hazardous chemical, all laboratory chemicals should be handled with appropriate caution to minimize exposure.[2]

Key Handling Principles:

  • Work in a designated area: All work with S-RA880 should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact: Prevent direct contact with skin, eyes, and clothing.

  • Prevent aerosolization: Avoid creating dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling S-RA880, based on general laboratory safety standards.

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses with side shields or goggles.
Hand Protection Nitrile gloves.
Body Protection Laboratory coat.
Respiratory Not generally required if handled in a fume hood.

Experimental Protocols: Spill Response

In the event of a spill, follow these procedures to minimize exposure and contamination.

1. Immediate Actions:

  • Alert personnel in the immediate area of the spill.
  • If the spill is outside of a fume hood, evacuate the area if there is a risk of inhalation.
  • If the substance has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

2. Spill Cleanup (for small, manageable spills):

  • Don appropriate PPE (lab coat, double gloves, and eye protection).
  • Contain the spill using an absorbent material (e.g., spill pillows, absorbent pads, or vermiculite).
  • Gently sweep or wipe up the absorbed material, working from the outside of the spill inwards.
  • Place all contaminated materials into a sealed, labeled hazardous waste container.
  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.
  • Wash hands thoroughly after the cleanup is complete.

3. Large Spills:

  • Evacuate the area immediately.
  • Contact your institution's EHS department or emergency response team.
  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing S-RA880, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of S-RA880 down the drain or in the regular trash.

S-RA880 Spill Response Workflow

Spill_Response_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Cleanup Procedure cluster_3 Waste Disposal & Reporting Spill S-RA880 Spill Detected Alert Alert Others Spill->Alert FirstAid Administer First Aid (If Contact Occurs) Spill->FirstAid Assess Assess Spill Size and Hazard Alert->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large or Volatile Spill PPE Don Appropriate PPE Assess->PPE Small, Manageable Spill Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean from Outside In Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Report Report Incident to EHS Dispose->Report Wash Wash Hands Thoroughly Report->Wash

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。